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  • Product: Piperazine, 1,4-bis(ethoxyacetyl)-
  • CAS: 17149-25-6

Core Science & Biosynthesis

Foundational

Piperazine, 1,4-bis(ethoxyacetyl)- CAS 17149-25-6 chemical properties and structure

An in-depth technical analysis of 1,4-bis(ethoxyacetyl)piperazine, focusing on its structural dynamics, self-validating synthetic methodologies, and utility as a privileged scaffold in advanced chemical applications. Exe...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1,4-bis(ethoxyacetyl)piperazine, focusing on its structural dynamics, self-validating synthetic methodologies, and utility as a privileged scaffold in advanced chemical applications.

Executive Summary

1,4-Bis(ethoxyacetyl)piperazine (CAS 17149-25-6) is a highly functionalized, symmetrical bis-amide derivative of the piperazine heterocycle[1][2]. Characterized by its rigid core and flexible, heteroatom-rich side chains, this compound serves as a critical intermediate and structural scaffold in both medicinal chemistry and advanced materials science. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural dynamics, and a self-validating synthetic protocol designed for high-yield isolation.

Physicochemical Profiling & Structural Architecture

Understanding the molecular parameters of 1,4-bis(ethoxyacetyl)piperazine is essential for predicting its behavior in biological systems and organic solvents. The molecule consists of a central piperazine ring flanked by two ethoxyacetyl groups at the N1 and N4 positions[1][3].

Table 1: Quantitative Physicochemical Data

ParameterValue
IUPAC Name 2-ethoxy-1-[4-(2-ethoxyacetyl)piperazin-1-yl]ethanone
CAS Registry Number 17149-25-6
Molecular Formula C12H22N2O4
Monoisotopic Mass 258.15796 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (2 Amide Carbonyls, 2 Ether Oxygens)
Predicted XLogP -0.5

Structural Dynamics: The piperazine ring predominantly adopts a chair conformation to minimize steric strain. The attachment of the ethoxyacetyl groups via amide bonds introduces partial double-bond character due to the delocalization of the nitrogen lone-pair into the carbonyl group[4]. This restricts rotation around the N-C(O) bond, resulting in distinct cis and trans rotamers. In drug design, this restricted geometry is highly valued as it locks the molecule into predictable vectors for receptor interaction, while the ether oxygens provide flexible, lipophilic hydrogen-bond acceptor sites[4][5].

Synthetic Methodology: N,N'-Bis-Acylation of Piperazine

The synthesis of amides is a fundamental reaction in medicinal chemistry, present in over 50% of reported synthetic processes[6]. The synthesis of 1,4-bis(ethoxyacetyl)piperazine is achieved through the electrophilic acylation of piperazine.

Experimental Protocol:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add ethoxyacetyl chloride (2.2 equivalents) dropwise over 30 minutes.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature (RT), stirring for 4-6 hours.

  • Work-up and Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Mechanistic Causality & Self-Validation:

  • Why DIPEA? DIPEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without a base, HCl would protonate the unreacted secondary amines of the piperazine core, rendering them non-nucleophilic and halting the reaction at the mono-acylated stage.

  • Why 0°C to RT? Amide bond formation with acid chlorides is highly exothermic[7]. Controlling the temperature at 0°C during addition prevents thermal degradation of the electrophile and minimizes side reactions.

  • Self-Validating System: Reaction progress must be monitored via Thin Layer Chromatography (TLC). Using a ninhydrin stain is critical here: unreacted piperazine and mono-acylated intermediates (containing secondary amines) will stain bright purple. The complete disappearance of purple spots indicates full conversion to the tertiary bis-amide, which does not react with ninhydrin. Subsequent LC-MS analysis will confirm the target mass ([M+H]+ m/z ≈ 259.16)[1].

SynthesisWorkflow P Piperazine Core (Nucleophile) Mono Mono-acylated Intermediate (Transient) P->Mono Acylation 1 EAC Ethoxyacetyl Chloride (Electrophile, 2.2 eq) EAC->Mono Target 1,4-bis(ethoxyacetyl)piperazine (Target Compound) EAC->Target Base DIPEA / TEA (Acid Scavenger) Base->Mono Neutralizes HCl Base->Target Neutralizes HCl Solvent DCM Solvent (0°C to RT) Solvent->Mono Solubilizes Mono->Target Acylation 2

Synthetic workflow and mechanistic pathway for 1,4-bis(ethoxyacetyl)piperazine.

Applications in Drug Discovery & Materials Science

The piperazine moiety is widely recognized as a "privileged scaffold" in modern drug discovery, frequently utilized to enhance pharmacokinetic profiles[5][8].

  • Medicinal Chemistry: The bis-amide functionalization of piperazine neutralizes the basicity of the nitrogen atoms, significantly altering the molecule's pKa and lipophilicity. This makes 1,4-bis(ethoxyacetyl)piperazine an excellent rigid linker for bivalent molecules (such as PROTACs) or a lipophilic core for central nervous system (CNS) agents requiring blood-brain barrier (BBB) penetration. The four hydrogen-bond acceptors (carbonyl and ether oxygens) facilitate strong interactions with target kinase or GPCR active sites[4][5].

  • Polymer & Materials Science: Beyond pharmaceuticals, bis-amides of this nature are explored as plasticizers or cross-linking intermediates in polymer matrices, where the ether linkages provide flexibility and the rigid piperazine core imparts mechanical strength.

Pharmacophore Core Piperazine Ring Rigid Structural Scaffold Amide1 Amide Carbonyl (N1) H-Bond Acceptor Core->Amide1 N1-C Bond Amide2 Amide Carbonyl (N4) H-Bond Acceptor Core->Amide2 N4-C Bond Ether1 Ethoxy Group 1 Lipophilic Modulator Amide1->Ether1 Alpha-Carbon Link Ether2 Ethoxy Group 2 Lipophilic Modulator Amide2->Ether2 Alpha-Carbon Link

Pharmacophore mapping and structural utility of the bis-amide piperazine scaffold.

References

  • PubChemLite / LCSB - Piperazine, 1,4-bis(ethoxyacetyl)- (C12H22N2O4). Retrieved from:[Link]

  • NextSDS - 1,4-Bis(ethoxyacetyl)piperazine — Chemical Substance Information. Retrieved from:[Link]

  • National Institutes of Health (PMC) - Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from:[Link]

  • National Institutes of Health (PMC) - Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from:[Link]

  • National Institutes of Health (PMC) - Recent Advances in Visible-Light-Mediated Amide Synthesis. Retrieved from:[Link]

Sources

Exploratory

High-Resolution Mass Spectrometry Validation of Piperazine, 1,4-bis(ethoxyacetyl)-: Navigating Exact Mass vs. Molecular Weight in Drug Development

Abstract and Analytical Context In pharmaceutical development and small-molecule structure elucidation, the unambiguous identification of active compounds, impurities, and degradation products is a strict regulatory requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Analytical Context

In pharmaceutical development and small-molecule structure elucidation, the unambiguous identification of active compounds, impurities, and degradation products is a strict regulatory requirement. For complex synthetic intermediates like Piperazine, 1,4-bis(ethoxyacetyl)- , relying on traditional low-resolution analytical metrics is insufficient. This technical whitepaper explores the critical distinction between average molecular weight and monoisotopic exact mass, detailing the mechanistic causality behind its ionization behavior and providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise analytical validation.

Chemical Ontology: Molecular Weight vs. Exact Mass

A fundamental point of failure in modern mass spectrometry workflows is the conflation of average molecular weight with monoisotopic exact mass.

The average molecular weight of Piperazine, 1,4-bis(ethoxyacetyl)- is approximately 258.31 g/mol [1]. This value is a weighted average that accounts for the natural terrestrial abundance of isotopes (e.g., Carbon as 98.9% 12C and 1.1% 13C ). However, High-Resolution Mass Spectrometers (such as Orbitrap or Time-of-Flight instruments) operate at resolving powers exceeding 10,000 Full Width at Half Maximum (FWHM)[2]. At this resolution, the instrument separates individual isotopic peaks rather than measuring a blended average.

Therefore, analytical validation must rely on the monoisotopic exact mass —the mass calculated using only the most abundant isotope of each constituent element ( 12C , 1H , 14N , 16O ). For Piperazine, 1,4-bis(ethoxyacetyl)-, this value is strictly 258.15796 Da [3]. Using the average molecular weight in an HRMS inclusion list will result in mass defects exceeding 150 mDa, leading to immediate identification failure[4].

Table 1: Physicochemical and Ontological Properties
PropertyValue
Chemical Name Piperazine, 1,4-bis(ethoxyacetyl)-
CAS Registry Number 17149-25-6[1]
Molecular Formula C 12​ H 22​ N 2​ O 4​ [1]
Average Molecular Weight 258.31 g/mol
Monoisotopic Exact Mass 258.15796 Da[3]
SMILES String CCOCC(=O)N1CCN(CC1)C(=O)COCC[3]

Mechanistic Causality in Electrospray Ionization (ESI)

Understanding the structural causality of Piperazine, 1,4-bis(ethoxyacetyl)- is essential for optimizing its ionization. Unsubstituted piperazine contains two highly basic secondary amines that readily accept protons. However, in this compound, both nitrogen atoms are acylated to form tertiary amides.

The Causality of Ionization: The lone pair of electrons on each amide nitrogen is delocalized into the adjacent carbonyl π∗ orbital. This resonance significantly diminishes the basicity of the nitrogen atoms. Consequently, during positive-mode Electrospray Ionization (ESI+), protonation ( [M+H]+ ) is thermodynamically driven toward the carbonyl oxygens or the ether oxygens of the ethoxyacetyl groups, rather than the piperazine core. Furthermore, the spatial arrangement of the four oxygen atoms creates a strong chelating pocket, making the formation of sodium adducts ( [M+Na]+ ) highly favorable and prevalent in the resulting spectra.

Self-Validating LC-HRMS Protocol

To ensure trustworthiness and regulatory compliance, the following LC-HRMS protocol is designed as a self-validating system . It incorporates internal feedback loops to verify mass accuracy and rule out false positives[5].

Step 1: System Suitability and Calibration (The Baseline Check)

  • Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Orbitrap/TOF analyzer.

  • Validation Gate: The system must demonstrate a mass error of < 2 ppm for known calibrants before proceeding.

Step 2: Sample Preparation

  • Dissolve Piperazine, 1,4-bis(ethoxyacetyl)- in LC-MS grade 50:50 Water/Acetonitrile to a concentration of 1 µg/mL.

  • Spike the sample with an isotopically labeled internal standard (if available) or a structurally distinct reference standard to monitor retention time drift and ionization suppression.

Step 3: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Step 4: HRMS Acquisition

  • Ionization: ESI in Positive Mode.

  • Resolving Power: Set to 70,000 FWHM at m/z 200 (exceeding the FDA minimum requirement of 10,000 FWHM)[2].

  • Scan Range: m/z 100 to 500.

Step 5: Data Processing and Isotopic Fine Structure (IFS) Validation

  • Extract the exact mass chromatogram using a narrow mass tolerance window ( ± 5 ppm).

  • Validation Gate: Confirm the identity not just by the primary exact mass, but by analyzing the Isotopic Fine Structure (IFS). The ratio of the M+1 ( 13C contribution) and M+2 ( 18O contribution) peaks must align with the theoretical distribution for C 12​ H 22​ N 2​ O 4​ [4].

Adduct Profiling and Quantitative Mass Validation

When processing the HRMS data, analysts must target the exact mass of the formed adducts, factoring in the mass of the added cation (e.g., a proton, 1.007276 Da , or sodium, 22.98922 Da ) minus the mass of an electron.

Table 2: Predicted HRMS Adduct Exact Masses
Adduct TypeIonization ModeExact m/z TargetPredicted CCS (Ų)
[M+H]+ Positive259.16524[3]161.1[3]
[M+Na]+ Positive281.14718[3]165.0[3]
[M+NH4​]+ Positive276.19178[3]174.9[3]
[M−H]− Negative257.15068[3]160.5[3]

Analytical Workflow Visualization

HRMS_Workflow N1 Sample Prep 1,4-bis(ethoxyacetyl)piperazine N2 UHPLC Separation C18 Matrix N1->N2 Injection N3 ESI(+) Protonation/Sodiation N2->N3 Elution N4 HRMS Analyzer Orbitrap/TOF N3->N4 [M+H]+ / [M+Na]+ N5 Data Validation Exact Mass: 258.15796 Da N4->N5 < 5 ppm Error

LC-HRMS workflow for exact mass validation of 1,4-bis(ethoxyacetyl)piperazine.

References

  • PubChemLite - Piperazine, 1,4-bis(ethoxyacetyl)- (C12H22N2O4) . uni.lu. 3

  • 1,4-Bis(ethoxyacetyl)piperazine — Chemical Substance Information . NextSDS. 1

  • Memorandum - FDA: High Resolution Mass Spectrometry . U.S. Food and Drug Administration (FDA). 2

  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information . National Institutes of Health (PMC). 4

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development . SciSpace. 5

Sources

Foundational

Toxicity Profile and Safety Data for 1,4-Bis(ethoxyacetyl)piperazine: A Mechanistic and Predictive Toxicology Guide

As a Senior Application Scientist in drug development and chemical safety, I frequently encounter specialized intermediates where empirical, compound-specific Safety Data Sheet (SDS) information is sparse. 1,4-Bis(ethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and chemical safety, I frequently encounter specialized intermediates where empirical, compound-specific Safety Data Sheet (SDS) information is sparse. 1,4-Bis(ethoxyacetyl)piperazine (CAS: 17149-25-6) is one such compound. To establish a rigorous safety profile, we cannot merely rely on generic hazard codes; we must analyze the molecule's metabolic fate and structural alerts.

This whitepaper synthesizes read-across methodology, epigenetic toxicity mechanisms, and self-validating experimental workflows to construct a comprehensive, scientifically grounded toxicity profile for 1,4-Bis(ethoxyacetyl)piperazine.

Chemical Identity & Structural Alerts

Before assessing biological interactions, we must define the physicochemical boundaries of the compound. The molecule consists of a piperazine core flanked by two ethoxyacetyl moieties. This specific amide linkage is a critical structural alert for Phase I enzymatic hydrolysis.

Table 1: Chemical Identity & Physiochemical Properties
ParameterValue
Chemical Name 1,4-Bis(ethoxyacetyl)piperazine
CAS Number 17149-25-6
Molecular Formula C12H22N2O4
Monoisotopic Mass 258.15796 Da
SMILES CCOCC(=O)N1CCN(CC1)C(=O)COCC
Key Structural Alert Cleavable ethoxyacetyl amides

Mechanistic Toxicology: The Ethoxyacetic Acid (EAA) Pathway

The primary toxicity driver for 1,4-Bis(ethoxyacetyl)piperazine is not the parent molecule itself, but its metabolic byproducts. Upon systemic absorption, the compound undergoes Phase I metabolism via hepatic amidases and CYP450 enzymes. The cleavage of the amide bonds yields the piperazine core and Ethoxyacetic Acid (EAA) .

According to the framework, alkoxyacetic acids (such as EAA and its analog methoxyacetic acid) are potent developmental and testicular toxicants.

The Epigenetic Mechanism: EAA acts as a competitive inhibitor of Histone Deacetylase (HDAC). By blocking HDAC activity, EAA induces histone hyperacetylation. This epigenetic alteration upregulates the transcription of the p21 gene, leading to severe cell cycle arrest and apoptosis in rapidly dividing cells, most notably pachytene spermatocytes .

ToxicityPathway Parent 1,4-Bis(ethoxyacetyl)piperazine (CAS: 17149-25-6) Enzyme Hepatic Amidases / CYP450 (Phase I Hydrolysis) Parent->Enzyme Enzymatic Cleavage EAA Ethoxyacetic Acid (EAA) (Toxic Metabolite) Enzyme->EAA Amide Hydrolysis Piperazine Piperazine Core Enzyme->Piperazine N-Dealkylation HDAC HDAC Inhibition EAA->HDAC Target Binding Excretion Renal Excretion Piperazine->Excretion Phase II Conjugation HyperAc Histone Hyperacetylation (Epigenetic Alteration) HDAC->HyperAc Enzyme Blockade p21 p21 Upregulation HyperAc->p21 Gene Transcription Apoptosis Cell Cycle Arrest & Apoptosis (Testicular Tox) p21->Apoptosis Pathway Activation

Metabolic activation of 1,4-Bis(ethoxyacetyl)piperazine to EAA and subsequent HDAC inhibition.

Safety Data Sheet (SDS) Core Parameters

Because direct empirical data on the intact 17149-25-6 molecule is limited, we apply read-across principles from the for closely related piperazine amides (e.g., 1,4-Bis(acetoacetyl)piperazine) and the known hazards of EAA.

Table 2: Predictive Hazard Classifications (GHS)
Hazard ClassCategoryHazard Statement (H-Code)Causality / Justification
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedPiperazine core basicity and rapid GI absorption.
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skinLipophilicity allows transdermal penetration.
Acute Toxicity (Inhal.) Category 4H332: Harmful if inhaledAerosolized amide toxicity.
Reproductive Toxicity Category 1BH360: May damage fertilityDriven by the EAA metabolite's HDAC inhibition.

Handling & PPE Standards: Due to the predicted Category 1B reproductive toxicity, handling requires a certified chemical fume hood, nitrile gloves (double-gloved for concentrated solutions), and a half-face respirator with ABEK filters if aerosolization is possible.

Experimental Workflows for Toxicity Validation

To move from predictive toxicology to empirical certainty, we must validate the metabolic cleavage and subsequent cellular toxicity. The following protocols are designed as self-validating systems —meaning the experimental design intrinsically proves the causality of the observed effect.

Protocol 4.1: LC-MS/MS Quantification of EAA Formation (In Vitro)

Purpose: To confirm that hepatic enzymes successfully cleave 1,4-Bis(ethoxyacetyl)piperazine into the toxic EAA metabolite.

  • Incubation: Incubate 10 µM of the parent compound with pooled Human Liver Microsomes (HLM) (1 mg/mL protein) and an NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction using 150 µL of ice-cold acetonitrile spiked with an internal standard (EAA-d5).

  • Preparation: Centrifuge the quenched samples at 15,000 x g for 10 minutes to precipitate microsomal proteins. Transfer the supernatant to autosampler vials.

  • Analysis: Quantify EAA using LC-MS/MS with negative electrospray ionization (ESI-), monitoring the specific MRM transition for EAA.

Self-Validation Mechanism: A parallel control arm is treated with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum amidase inhibitor. If EAA formation is completely abolished in the BNPP arm, it validates that the conversion is strictly enzyme-dependent and not an artifact of chemical instability in the buffer.

Protocol 4.2: Ex Vivo Pachytene Spermatocyte Apoptosis Assay

Purpose: To validate that the EAA generated from the parent compound induces the predicted reproductive toxicity via apoptosis.

  • Isolation: Isolate primary pachytene spermatocytes from adult Sprague-Dawley rats using centrifugal elutriation to ensure a pure population of the most susceptible meiotic stage.

  • Exposure: Culture the cells in DMEM/F12 supplemented with lactate and pyruvate. Expose the cells to 5 mM synthesized EAA (or vehicle control) for 24 hours.

  • Harvest & Fixation: Harvest the cells, fix in 4% paraformaldehyde, and permeabilize using 0.1% Triton X-100.

  • Quantification: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to quantify DNA fragmentation via flow cytometry.

Self-Validation Mechanism: A secondary cohort is co-incubated with 50 µM Z-VAD-FMK (a potent pan-caspase inhibitor). A complete rescue of cell viability in this cohort confirms that the observed toxicity is specifically driven by caspase-dependent apoptosis (the hallmark of HDAC inhibition) rather than non-specific necrosis or solvent toxicity.

References

  • NextSDS Database. "1,4-Bis(ethoxyacetyl)piperazine and Related Substances." NextSDS Chemical Substance Information. [Link]

  • OECD. "Report on Considerations from Case Studies on Integrated Approaches for Testing and Assessment (IATA)." OECD Chemical Safety and Biosafety.[Link]

  • Fukushima, T., et al. "Toxicity of Ethylene Glycol Monomethyl Ether: Impact on Testicular Gene Expression." PubMed Central (PMC).[Link]

Exploratory

Thermodynamic Stability and Conformational Dynamics of 1,4-Bis(ethoxyacetyl)piperazine at Room Temperature

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In the landscape of modern drug development and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of modern drug development and materials science, the thermodynamic stability of functionalized piperazines dictates their shelf-life, formulation compatibility, and pharmacokinetic viability. 1,4-Bis(ethoxyacetyl)piperazine (CAS: 17149-25-6; Formula: C₁₂H₂₂N₂O₄) is a highly specialized N,N'-diacylated derivative[1]. While the piperazine core provides a rigid, predictable scaffold, the addition of ethoxyacetyl appendages introduces complex conformational dynamics driven by amide bond rotational barriers and ether oxygen flexibility.

As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial stability metrics. We will dissect the fundamental thermodynamic forces governing this molecule at standard ambient temperature and pressure (SATP, 25°C) and provide field-proven, self-validating experimental protocols to quantify its stability profile.

Structural Thermodynamics & Conformational Landscape

The macroscopic stability of 1,4-bis(ethoxyacetyl)piperazine at room temperature is a direct consequence of its microscopic conformational equilibrium. The molecule's thermodynamic profile is governed by two primary structural features:

The Piperazine Core: Chair vs. Boat Topologies

The unsubstituted piperazine ring can adopt chair, boat, twist-boat, and half-boat conformations. However, thermodynamic stability is overwhelmingly dictated by the chair conformation. Density Functional Theory (DFT) calculations and Raman spectroscopy validate that the chair form is approximately 8 kcal/mol more stable than the skewed boat conformation[2]. At 25°C, the thermal energy available ( RT≈0.59 kcal/mol) is vastly insufficient to overcome this energy gap, locking the core of 1,4-bis(ethoxyacetyl)piperazine into a rigid chair geometry. This rigidity prevents intramolecular cyclization or auto-catalytic degradation pathways that require the spatial proximity of the two nitrogen atoms.

Amide Bond Rotational Barriers

The attachment of the ethoxyacetyl groups via tertiary amide bonds introduces a critical thermodynamic bottleneck. The lone pair of electrons on the piperazine nitrogen delocalizes into the carbonyl π∗ orbital, giving the C-N bond partial double-bond character. Research on acyl-functionalized piperazines demonstrates that this restricted rotation creates an activation energy barrier ( ΔG‡ ) between 57 and 73 kJ/mol [3]. Consequently, at room temperature, the molecule exists as a mixture of kinetically trapped cis and trans rotamers. Because the interconversion is slow, the molecule does not easily adopt high-energy transition states required for hydrolytic cleavage, thereby enhancing its chemical stability in aqueous or humid environments.

G A 1,4-Bis(ethoxyacetyl)piperazine (SATP, 25°C) B Chair Conformation (Global Minimum) A->B Spontaneous Relaxation C Boat/Twist-Boat (+8 kcal/mol) A->C Disfavored D Amide Rotamers (cis/trans equilibrium) B->D Restricted Rotation (ΔG‡ ≈ 57-73 kJ/mol) E Thermodynamic Stability (dQ/dt ≈ 0 µW) D->E Kinetic Trapping at Room Temp

Caption: Conformational thermodynamics and ambient stability pathways of 1,4-bis(ethoxyacetyl)piperazine.

Quantitative Data: Thermodynamic Parameters

To provide a clear baseline for formulation scientists, the predicted thermodynamic and kinetic parameters of 1,4-bis(ethoxyacetyl)piperazine at 25°C are summarized below.

ParameterEstimated ValueMechanistic Implication
Core Conformation Energy Gap ( ΔEchair−boat​ ) ~8.0 kcal/molThe chair form is exclusively populated; steric hindrance is minimized.
Amide Rotational Barrier ( ΔGrot‡​ ) 57 - 73 kJ/molSlow rotamer interconversion; high resistance to nucleophilic attack.
Basal Heat Flow at 25°C ( dQ/dt ) < 2.0 µW/gIndicates negligible spontaneous degradation or phase transition at SATP.
Aqueous Hydrolysis Half-Life (pH 7.0, 25°C) > 24 monthsThe ether linkage and tertiary amides are highly stable without acid/base catalysis.

Experimental Validation: Self-Validating Protocols

To empirically prove the thermodynamic stability of this compound, we must avoid accelerated high-temperature testing (like DSC), which can force artificial degradation pathways. Instead, we utilize Isothermal Microcalorimetry (IMC) and LC-MS/MS to monitor the system at exactly 25°C.

Protocol 1: Isothermal Microcalorimetry (IMC)

IMC is a non-destructive technique that measures the real-time heat flow ( dQ/dt ) of a sample in the microwatt ( μ W) range[4]. Because virtually all chemical degradation processes (e.g., oxidation, hydrolysis) are exothermic or endothermic, a heat flow of zero confirms absolute thermodynamic stability[5].

Causality & Self-Validation: We utilize a twin-cell design. The sample is placed in one ampoule, and an inert reference (e.g., calcined alumina) in the other. If the differential heat flow remains below the instrument's noise floor (< 1 µW), the protocol self-validates that no background thermal fluctuations are skewing the data, proving the API is thermodynamically stable.

Step-by-Step Workflow:

  • Sample Preparation: Weigh exactly 100.0 mg of 1,4-bis(ethoxyacetyl)piperazine into a 3 mL glass IMC ampoule.

  • Atmospheric Control: Purge the ampoule with dry Nitrogen ( N2​ ) for 5 minutes to eliminate oxidative degradation pathways, isolating the intrinsic thermodynamic stability of the molecule. Seal hermetically with a Teflon-lined crimp cap.

  • Thermal Equilibration: Lower the ampoule into the IMC thermostat set precisely to 25.000 ± 0.0001 °C. Causality: Strict temperature control is mandatory; a fluctuation of just 0.001 °C will cause a heat capacity artifact, invalidating the microwatt reading.

  • Data Acquisition: Record the differential heat flow ( dQ/dt ) continuously for 7 days.

  • Acceptance Criteria: A stable baseline with dQ/dt<2.0 µW/g indicates long-term thermodynamic stability at room temperature.

G S1 Sample Prep (Inert Ampoule) S2 Thermal Equilibration (25.000 ± 0.0001 °C) S1->S2 S3 IMC Measurement (Heat Flow dQ/dt) S2->S3 S4 Kinetic Modeling (Arrhenius Extrapolation) S3->S4

Caption: Step-by-step Isothermal Microcalorimetry (IMC) workflow for real-time thermodynamic validation.

Protocol 2: Orthogonal Chemical Stability via LC-MS/MS

While IMC proves no physical or chemical reactions are occurring, LC-MS/MS provides molecular confirmation that the ethoxyacetyl ether linkages and amide bonds remain intact.

Causality & Self-Validation: We spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. If the SIL-IS peak area remains constant over the 30-day study while the analyte area drops, the system self-validates that true chemical degradation is occurring, ruling out instrument drift or ion suppression artifacts.

Step-by-Step Workflow:

  • Solution Preparation: Dissolve the compound in HPLC-grade water/acetonitrile (50:50 v/v) to a concentration of 1 mg/mL. Store aliquots in sealed amber vials at 25°C.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The ethoxyacetyl groups impart moderate lipophilicity, making C18 ideal for retaining the intact molecule while eluting highly polar degradation products (like cleaved piperazine) early.

  • Mass Spectrometry: Utilize Electrospray Ionization in positive mode (ESI+). The tertiary amides readily accept a proton, yielding a strong [M+H]+ precursor ion at m/z 259.16[1].

  • Time-Course Analysis: Analyze aliquots at Day 0, 7, 14, and 30. Monitor for the emergence of m/z 173 (loss of one ethoxyacetyl group).

Conclusion

The thermodynamic stability of 1,4-bis(ethoxyacetyl)piperazine at room temperature is exceptionally robust. This stability is mechanistically rooted in the deep potential energy well of the piperazine chair conformation and the high rotational energy barrier of its N,N'-diacylated tertiary amides. By employing highly sensitive, non-destructive techniques like Isothermal Microcalorimetry alongside LC-MS/MS, researchers can confidently validate its shelf-life and structural integrity for advanced pharmaceutical applications.

References

  • PubChemLite - Piperazine, 1,4-bis(ethoxyacetyl)- (C12H22N2O4) . Université du Luxembourg. Retrieved from:[1]

  • Probing of different conformations of piperazine using Raman spectroscopy . ResearchGate. Retrieved from:[2]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution . RSC Publishing. Retrieved from:[3]

  • Pharmaceutical microcalorimetry: applications to long-term stability studies . PubMed (Int J Pharm). Retrieved from:[4]

  • Isothermal Microcalorimetry for Pharmaceutical Stability Assessment . FreeThink Technologies / TA Instruments. Retrieved from:[5]

Sources

Exploratory

Whitepaper: A Strategic Framework for Elucidating the Mechanism of Action of Piperazine, 1,4-bis(ethoxyacetyl)-

Abstract Piperazine, 1,4-bis(ethoxyacetyl)- is a synthetic compound whose biological activity and mechanism of action (MoA) are not yet extensively documented in publicly available literature. The piperazine scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Piperazine, 1,4-bis(ethoxyacetyl)- is a synthetic compound whose biological activity and mechanism of action (MoA) are not yet extensively documented in publicly available literature. The piperazine scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and central nervous system effects.[1][2] The presence of ethoxyacetyl groups suggests potential for enhanced membrane permeability and unique interactions with biological targets.[3] This whitepaper presents a comprehensive, hypothesis-driven strategy for the systematic investigation of the MoA of Piperazine, 1,4-bis(ethoxyacetyl)-. We outline a tiered, multi-faceted approach commencing with broad phenotypic screening to identify potential therapeutic areas, followed by rigorous target deconvolution and pathway analysis. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework and detailed experimental protocols to thoroughly characterize this and other novel chemical entities.

Introduction: The Piperazine Scaffold and the Knowledge Gap

The piperazine ring is a privileged structure in medicinal chemistry, known for its versatile biological activities which are largely dependent on the substituents at its nitrogen atoms.[1][4] These derivatives have been shown to interact with a variety of biological targets, including neurotransmitter receptors and enzymes.[5][6] The core mechanism for the parent piperazine compound in anthelmintic applications involves agonism of the GABA receptor in parasites, leading to paralysis and expulsion from the host.[7][8][9]

However, for Piperazine, 1,4-bis(ethoxyacetyl)-, there is a significant lack of specific MoA data. Its structure, featuring two ethoxyacetyl groups, distinguishes it from more commonly studied piperazine derivatives. These side chains may alter its physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding specificity.[3] This document serves as a strategic guide to systematically and efficiently close this knowledge gap.

A Phased Approach to Mechanism of Action Elucidation

MoA_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Hypothesis Generation & Target Deconvolution cluster_2 Phase 3: Target Validation & Pathway Analysis A Compound Acquisition & QC B Broad Phenotypic Assays (e.g., Cell Viability in Diverse Cell Lines) A->B C High-Content Imaging (Cell Painting) B->C D Analyze Phenotypic Data Identify 'Hit' Phenotype C->D Identified Phenotype E Target Deconvolution Methods (Affinity Chromatography, Proteomics) D->E F Computational Prediction (Target Prediction, Docking) D->F G Biochemical/Biophysical Assays (e.g., Receptor Binding, Enzyme Kinetics) E->G Putative Targets F->G Predicted Targets H Cell-Based Target Engagement Assays G->H I Pathway Profiling (e.g., Kinome Scans, Second Messenger Assays) H->I J Confirm Functional Effect I->J

Caption: Proposed workflow for MoA elucidation of novel compounds.

Phase 1: Unbiased Phenotypic Screening

The initial step is to understand the compound's effect on whole biological systems without preconceived notions of its target.[10][11] This approach is powerful for discovering novel mechanisms of action.[12][13]

Foundational Assay: Multi-Panel Cell Viability

The first experiment should assess the compound's effect on cell viability across a diverse panel of human cancer and normal cell lines. This provides initial insights into potential cytotoxicity and any cancer-specific effects.

Table 1: Example Cell Viability Data (IC50 in µM)

Cell LineTissue of OriginCompound IC50 (µM)Doxorubicin (Control) IC50 (µM)
A549Lung Carcinoma5.20.8
MCF7Breast Adenocarcinoma7.81.2
HepG2Hepatocellular Carcinoma> 502.5
HCT116Colorectal Carcinoma4.50.9
HEK293Embryonic Kidney (Normal)> 503.1
Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[15]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of Piperazine, 1,4-bis(ethoxyacetyl)-. Add the compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[15]

Phase 2: Target Deconvolution

Once a consistent and potent phenotype is identified (e.g., selective cytotoxicity to lung cancer cells), the next crucial step is to identify the molecular target(s) responsible for this effect.[17][18] This process is known as target deconvolution.[19]

Affinity-Based Approaches

Affinity chromatography is a powerful method for isolating binding partners of a small molecule from cell lysates.[17] This involves immobilizing a derivative of the compound onto a solid support and identifying the proteins that bind to it.

Proteomics-Based Approaches

Thermal Proteome Profiling (TPP) is a technique that can identify drug targets by observing changes in protein thermal stability upon compound binding. This method has the advantage of being performed in intact cells or cell lysates without modifying the compound.[20]

Phase 3: Target Validation and Pathway Analysis

Following the identification of putative targets, it is essential to validate these interactions and understand their downstream consequences on cellular signaling pathways.

Target Engagement Assays

If the putative target is a receptor, radioligand binding assays can be employed to determine the affinity and specificity of the compound for its target.[21] These assays measure the displacement of a labeled ligand from the receptor by the test compound.[22][23]

Second Messenger Assays

Many signaling pathways, particularly those involving G-protein coupled receptors (GPCRs), utilize second messengers like cyclic AMP (cAMP).[24][25] Measuring changes in intracellular cAMP levels upon compound treatment can confirm functional modulation of a GPCR.[26]

Experimental Protocol: cAMP Accumulation Assay

This protocol provides a method for measuring intracellular cAMP levels.[27][28]

  • Cell Culture and Treatment: Plate cells expressing the target receptor in a 96-well plate. After 24 hours, replace the medium with stimulation buffer and incubate for 30 minutes. Add the test compound at various concentrations.

  • Cell Lysis: After the desired incubation time (e.g., 30 minutes), lyse the cells to release intracellular cAMP.

  • cAMP Detection: Use a commercial ELISA or HTRF-based kit to quantify the amount of cAMP in the lysate according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve to determine the EC50 or IC50 of the compound.

Kinome Profiling

If the phenotypic screen suggests an impact on cell signaling, proliferation, or apoptosis, it is plausible that the compound interacts with one or more protein kinases. Kinome profiling services can screen the compound against a large panel of kinases to identify potential targets and off-targets.[29][30][31][32][33]

Kinase_Interaction cluster_0 Compound Interaction cluster_1 Cellular Signaling Cascade Compound Piperazine, 1,4-bis(ethoxyacetyl)- Kinase Target Kinase Compound->Kinase Binding & Inhibition Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylation (Blocked) Kinase->Substrate_P Downstream Downstream Signaling Substrate_P->Downstream Signal Transduction (Inhibited) Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream->Phenotype Functional Outcome (Altered)

Caption: Hypothetical kinase inhibition pathway.

Conclusion

The framework presented in this whitepaper provides a logical and comprehensive strategy for elucidating the mechanism of action of Piperazine, 1,4-bis(ethoxyacetyl)-. By progressing from unbiased phenotypic screening to specific target validation and pathway analysis, researchers can build a robust understanding of the compound's biological activity. This systematic approach not only facilitates the characterization of novel chemical entities but also aids in the identification of new therapeutic targets and the development of next-generation pharmaceuticals.

References

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Foundational

A Methodological Guide to the Structural Elucidation of Piperazine, 1,4-bis(ethoxyacetyl)-: Synthesis, Crystallization, and X-ray Diffraction Analysis

Senior Application Scientist Note: The crystal structure and associated X-ray diffraction data for Piperazine, 1,4-bis(ethoxyacetyl)- are not currently available in public crystallographic databases. This guide, therefor...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: The crystal structure and associated X-ray diffraction data for Piperazine, 1,4-bis(ethoxyacetyl)- are not currently available in public crystallographic databases. This guide, therefore, provides a comprehensive, field-proven methodology for its synthesis, crystallization, and structural determination. The protocols herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the characterization of novel piperazine derivatives and other small organic molecules.

Introduction: The Significance of Structural Insight

Piperazine, 1,4-bis(ethoxyacetyl)- is a symmetrically substituted diamide derivative of piperazine. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties. The addition of ethoxyacetyl groups introduces polar functionalities and potential hydrogen bond acceptors, which can significantly influence the molecule's solubility, stability, and interactions with biological targets.

Determining the precise three-dimensional arrangement of atoms within a crystal—its crystal structure—is paramount in drug development. This knowledge transcends a simple molecular picture, providing critical insights into physicochemical properties like solubility and dissolution rate, which directly impact bioavailability.[1] Furthermore, understanding the crystal packing and intermolecular interactions can reveal the potential for polymorphism—the existence of multiple crystal forms of the same compound—a crucial consideration for pharmaceutical formulation and regulatory approval.[2] This guide outlines the complete workflow, from chemical synthesis to the final interpretation of crystallographic data, for a molecule like Piperazine, 1,4-bis(ethoxyacetyl)-.

Part 1: Synthesis and Purification Protocol

The synthesis of 1,4-disubstituted piperazines is a well-established area of organic chemistry. The most direct route to the title compound involves the N-acylation of piperazine with a suitable ethoxyacetylating agent.

Synthetic Pathway: N-Acylation of Piperazine

The proposed synthesis proceeds via the nucleophilic attack of the secondary amine groups of piperazine on two equivalents of an activated ethoxyacetic acid derivative, such as ethoxyacetyl chloride.

Reaction Scheme:

Step-by-Step Experimental Protocol

Materials:

  • Piperazine (anhydrous)

  • Ethoxyacetyl chloride

  • Triethylamine (Et3N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is flame-dried under a stream of nitrogen and fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Initial Solution: Anhydrous piperazine (1.0 eq) is dissolved in anhydrous DCM, and triethylamine (2.2 eq) is added. The solution is cooled to 0 °C in an ice bath.

    • Expertise & Experience: Using a non-nucleophilic base like triethylamine is critical to scavenge the HCl byproduct, which would otherwise protonate the piperazine, rendering it unreactive. Cooling to 0 °C helps to control the exothermicity of the acylation reaction.

  • Acylating Agent Addition: Ethoxyacetyl chloride (2.1 eq), dissolved in a small volume of anhydrous DCM, is added dropwise to the stirred piperazine solution over 30-60 minutes.

    • Trustworthiness: Slow, dropwise addition prevents a rapid temperature increase and minimizes the formation of side products.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.

  • Work-up: The reaction mixture is washed sequentially with water, saturated NaHCO3 solution, and brine. The organic layer is then dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired product from any mono-acylated byproduct and other impurities. The fractions containing the pure product are combined and the solvent evaporated to yield the purified Piperazine, 1,4-bis(ethoxyacetyl)-.

Part 2: The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The goal is to encourage molecules to slowly transition from the disordered state in solution to a highly ordered, repeating lattice.[3]

Principles of Crystallization

Crystallization relies on creating a supersaturated solution, where the concentration of the solute exceeds its solubility limit, and then allowing the system to slowly approach equilibrium.[3] The choice of solvent is paramount: the ideal solvent should dissolve the compound moderately at high temperatures and poorly at low temperatures.

Crystallization Techniques

Several techniques can be employed, often in parallel, to find the optimal conditions for crystal growth.[4]

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a vial. The vial is covered with a cap or parafilm with a few pinholes to allow the solvent to evaporate slowly over several days or weeks.[5]

  • Solvent/Anti-Solvent Diffusion: This method involves two solvents: one in which the compound is soluble (solvent) and one in which it is insoluble (anti-solvent).

    • Vapor Diffusion: The compound is dissolved in a small amount of the "good" solvent in a small, open vial. This vial is then placed inside a larger, sealed jar containing the "poor" (anti-solvent). The anti-solvent vapor slowly diffuses into the inner vial, reducing the overall solubility and inducing crystallization.[5]

    • Liquid-Liquid Diffusion: The compound is dissolved in a denser solvent at the bottom of a narrow tube. A less dense anti-solvent is then carefully layered on top to create a distinct interface. Crystals form as the solvents slowly mix at this interface.[6]

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C), to induce crystallization. Insulating the container can promote the slow cooling necessary for large, well-ordered crystals.[3]

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the atomic structure of a crystalline solid.[7] It involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Workflow for SC-XRD Analysis

SC-XRD Workflow Figure 1: Experimental Workflow for SC-XRD cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Validation Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Experiment (Data Collection) Crystal_Selection->Data_Collection Data_Reduction Data Reduction (Integration & Scaling) Data_Collection->Data_Reduction Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (CIF file generation) Structure_Refinement->Validation Analysis Structural Analysis (Bonding, Packing, etc.) Validation->Analysis

Caption: Figure 1: Experimental Workflow for SC-XRD.

Data Collection

A suitable single crystal (ideally 0.1-0.3 mm in size, optically clear) is selected under a microscope and mounted on a goniometer head.[8] The crystal is typically cooled to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å, or Cu Kα radiation, λ = 1.54184 Å) and a detector (e.g., a CCD or CMOS detector), rotates the crystal through a series of orientations.[8] At each orientation, a diffraction pattern is recorded. A full dataset consists of hundreds or thousands of such images.

Data Reduction and Structure Solution

The collected images are processed to integrate the intensities of the thousands of diffraction spots. These intensities are then corrected for various experimental factors and scaled. The software uses the positions of the spots to determine the dimensions of the unit cell—the basic repeating block of the crystal.

The "phase problem" is then solved. While the intensities of the diffraction spots are measured, their phase information is lost. "Direct methods" or other computational algorithms are used to estimate these phases and generate an initial electron density map.[7]

Structure Refinement

An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions, and their thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. This process is iterated until the model converges, resulting in a final, accurate crystal structure.

Part 4: Interpretation of Crystallographic Data

The final output of a successful structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.

Expected Molecular and Crystal Structure

Molecular_Structure Figure 2: Molecular Structure of Target Compound N1 N C1 C N1->C1 C5 C N1->C5 C2 C C1->C2 N2 N C2->N2 C3 C N2->C3 C9 C N2->C9 C4 C C3->C4 C4->N1 O1 O C5->O1 C6 C C5->C6 O2 O C6->O2 C7 C O2->C7 C8 C C7->C8 O3 O C9->O3 C10 C C9->C10 O4 O C10->O4 C11 C O4->C11 C12 C C11->C12

Caption: Figure 2: Molecular Structure of Target Compound.

  • Molecular Conformation: The piperazine ring is expected to adopt a stable chair conformation. The two ethoxyacetyl substituents will likely be in equatorial positions to minimize steric hindrance. The amide C-N bonds will exhibit partial double-bond character, leading to a planar geometry around the nitrogen atoms.[9]

  • Crystal Packing: In the absence of strong hydrogen bond donors, the crystal packing will be governed by weaker C-H···O hydrogen bonds and van der Waals interactions. The carbonyl oxygen atoms are prime acceptors for such interactions, which will link the molecules into a three-dimensional network.

Illustrative Data Presentation

The following tables present hypothetical but realistic crystallographic data for Piperazine, 1,4-bis(ethoxyacetyl)-, based on typical values for similar organic compounds.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC12H22N2O4
Formula weight258.31
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.5 Å, b = 8.5 Å, c = 15.0 Å
α = 90°, β = 98.0°, γ = 90°
Volume1325 ų
Z (molecules/unit cell)4
Calculated density1.29 g/cm³
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit on F²1.05

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)Typical Range[10][11]
N-C (amide)1.351.33 - 1.37 Å
C=O (amide)1.231.22 - 1.24 Å
N-C (piperazine)1.471.46 - 1.48 Å
C-C (piperazine)1.521.51 - 1.54 Å
C-N-C (amide)120.0118 - 122°
C-N-C (piperazine)112.0110 - 114°

Part 5: Significance in Drug Development

The structural data obtained from this methodology provides invaluable information for drug development professionals:

  • Polymorph Screening: The determined crystal structure represents one possible solid form. This structure serves as a reference for identifying and characterizing other polymorphs, which may have different stabilities and bioavailabilities.[2][12]

  • Structure-Activity Relationship (SAR): A high-resolution structure confirms the molecule's conformation. In structure-based drug design, this "bound" conformation provides a template for designing new analogues with improved affinity for a biological target.[13][14]

  • Formulation Development: Knowledge of the intermolecular interactions helps in understanding the material's properties, such as its tendency to form solvates or hydrates, which is critical for developing a stable pharmaceutical formulation.[1]

  • Intellectual Property: A novel crystal form of an active pharmaceutical ingredient (API) can be patentable, extending the intellectual property protection for a drug.[2]

By following this comprehensive guide, researchers can systematically approach the structural elucidation of novel piperazine derivatives, generating the critical data needed to advance promising compounds through the drug development pipeline.

References

  • SOP: CRYSTALLIZATION. (n.d.). Protocols.io. Retrieved March 27, 2024, from [Link]

  • How to Crystallize Organic Compounds. (2023, February 19). wikiHow. Retrieved March 27, 2024, from [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.
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  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved March 27, 2024, from [Link]

  • The Importance of Crystallization in Pharmaceutical Manufacturing. (2025, July 11). Zhanghua Dryer. Retrieved March 27, 2024, from [Link]

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  • Myerson, A. S. (Ed.). (2019). Crystallization of Organic Compounds. John Wiley & Sons.
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  • Braga, D., & Grepioni, F. (2018). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Israel Journal of Chemistry, 58(3-4), 265-277.
  • Wawrzyniak, P., Jäger, E., & Klod, S. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC advances, 8(73), 42021-42031.
  • Wang, D., et al. (2021). Synthetic strategies for access to 1,4-disubstituted piperazines and piperidines. Chinese Chemical Letters, 32(1), 1-10.
  • Li, Y., et al. (2022).
  • Kim, M., et al. (2017). Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 25(7), 2220-2231.
  • Köksal Akkoç, M., et al. (2016). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Turkish Journal of Chemistry, 40(4), 514-530.
  • Naveen, S., et al. (2007). Synthesis and Crystal Structure Studies of a Novel Bioactive Heterocycle: 1-Benzhydryl-4-phenylmethane Sulfonyl Piperazine.
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  • Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219-227.
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Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of 1,4-bis(ethoxyacetyl)piperazine Derivatives

Executive Summary The 1,4-bis(ethoxyacetyl)piperazine scaffold is a promising heterocyclic motif in modern medicinal chemistry, offering structural rigidity and synthetic tractability. Optimizing the pharmacokinetic prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-bis(ethoxyacetyl)piperazine scaffold is a promising heterocyclic motif in modern medicinal chemistry, offering structural rigidity and synthetic tractability. Optimizing the pharmacokinetic profile of derivatives based on this core is paramount for their progression as viable drug candidates. This guide provides a comprehensive overview of the essential in vitro assays required to build a robust pharmacokinetic profile, focusing on metabolic stability, intestinal permeability, and plasma protein binding. Each section details the scientific rationale, step-by-step experimental protocols, and expert interpretation of the resulting data, grounded in established principles of drug metabolism and pharmacokinetics (DMPK).

Introduction: The Imperative of Early ADME Profiling

In the drug discovery pipeline, the principle of "fail early, fail cheap" is a guiding mantra. A significant percentage of promising compounds fail in later stages of development due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Therefore, a thorough in vitro characterization of a new chemical entity's (NCE) pharmacokinetic profile is not merely a data-gathering exercise; it is a critical, decision-driving process.[2]

For derivatives of the 1,4-bis(ethoxyacetyl)piperazine core, early ADME assessment allows for:

  • Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Development: Guiding medicinal chemistry efforts to optimize not just potency but also "drug-like" properties.

  • Human Dose Prediction: Providing essential input parameters for in vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling to forecast human pharmacokinetics.[2][3]

  • Candidate Selection: Enabling data-driven selection of the most promising derivatives for advancement into more complex and costly in vivo studies.

This guide will dissect the three cornerstone in vitro assays that form the foundation of this pharmacokinetic assessment.

Metabolic Stability: Predicting Hepatic Clearance

The metabolic stability of a compound is its susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[4] This parameter is a key determinant of a drug's in vivo half-life and oral bioavailability. For piperazine-containing compounds, metabolism can occur on the piperazine ring itself or on its substituents.[5][6] The primary enzyme family responsible is the Cytochrome P450 (CYP) superfamily.[7][8]

Causality Behind the Assay

We utilize liver microsomes—vesicles of the endoplasmic reticulum isolated from hepatocytes—as they contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[4] By incubating a derivative with liver microsomes and the necessary cofactor (NADPH), we can simulate hepatic metabolism and measure the rate at which the parent compound is eliminated. A rapid rate of elimination in vitro strongly suggests the compound will be subject to high hepatic clearance in vivo, leading to a short half-life and potentially low oral bioavailability due to first-pass metabolism.

Experimental Protocol: Microsomal Stability Assay

This protocol outlines a typical high-throughput screen to determine metabolic stability.

Materials:

  • Test Compounds (10 mM in DMSO)

  • Pooled Human or Rat Liver Microsomes (20 mg/mL stock)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Control Compounds (High and Low Clearance, e.g., Verapamil and Warfarin)

  • Acetonitrile with Internal Standard (for reaction termination and protein precipitation)

Procedure:

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • Pre-incubation: In a 96-well plate, add liver microsomes (final concentration ~0.5 mg/mL) to the buffered compound solution. Pre-incubate for 10 minutes at 37°C to allow temperature equilibration.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This step provides the necessary cofactors for CYP enzyme activity.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aspirate an aliquot of the reaction mixture and immediately quench it by adding it to a collection plate containing cold acetonitrile with an internal standard. The acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area of the parent compound relative to the internal standard at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • In vitro half-life (t½): Calculated as 0.693 / k.

  • Intrinsic Clearance (CLint): Calculated as (0.693 / t½) * (mL incubation / mg microsomal protein).

Diagram: Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis prep1 Test Compound (1µM) in Buffer (pH 7.4) mix Mix Compound + Microsomes Pre-incubate 10 min prep1->mix prep2 Liver Microsomes (0.5 mg/mL) prep2->mix prep3 NADPH System start Initiate with NADPH prep3->start mix->start sample Sample at 0, 5, 15, 30, 60 min start->sample quench Quench with ACN + Internal Standard sample->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calc Calculate t½ and CLint lcms->calc

Caption: Workflow for determining metabolic stability in liver microsomes.

Intestinal Permeability: The Caco-2 Assay

For orally administered drugs, absorption across the intestinal wall is a prerequisite for reaching systemic circulation. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for this barrier.[9] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer with tight junctions and express key drug transporters, mimicking the intestinal epithelium.[10]

Causality Behind the Assay

The Caco-2 assay measures a compound's rate of transport across this cell monolayer.[11] By measuring transport in both directions—from the apical (lumenal) to the basolateral (blood) side (A→B) and vice versa (B→A)—we can assess two critical parameters. The A→B permeability predicts passive and active absorption, while comparing B→A to A→B transport reveals the activity of efflux transporters like P-glycoprotein (P-gp).[12] P-gp is a key efflux pump that can actively transport drugs back into the intestinal lumen, thereby limiting their absorption.[13][14] Piperazine derivatives are known to sometimes be substrates for P-gp.

Experimental Protocol: Bidirectional Caco-2 Permeability

Materials:

  • Caco-2 cells

  • Transwell™ inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test Compounds (10 mM in DMSO)

  • Lucifer Yellow (paracellular integrity marker)

  • Control Compounds (Atenolol - low permeability, Propranolol - high permeability, Digoxin - P-gp substrate)

  • Acetonitrile with Internal Standard

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only wells with high TEER values (e.g., >300 Ω·cm²) are used.

    • Perform a Lucifer Yellow leak test. Low permeability of this marker confirms that the tight junctions are intact.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer.

    • Prepare dosing solutions of the test and control compounds (e.g., 10 µM) in transport buffer.

    • For A→B transport: Add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.

    • For B→A transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • LC-MS/MS Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

Data Analysis:

  • Apparent Permeability Coefficient (Papp): Calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An efflux ratio > 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-gp.

Diagram: Caco-2 Permeability Assay Workflow

G cluster_culture Monolayer Preparation cluster_transport Transport Experiment (2h at 37°C) cluster_analysis Analysis culture Culture Caco-2 cells on Transwell inserts for 21 days integrity Monolayer Integrity Check (TEER & Lucifer Yellow) culture->integrity ab_transport A→B Direction: Dose Apical, Sample Basolateral integrity->ab_transport ba_transport B→A Direction: Dose Basolateral, Sample Apical integrity->ba_transport lcms Quantify Compound by LC-MS/MS ab_transport->lcms ba_transport->lcms papp Calculate Papp (A→B) & Papp (B→A) lcms->papp er Calculate Efflux Ratio (ER) papp->er result Classify Permeability & Efflux er->result

Caption: Bidirectional Caco-2 permeability assay workflow.

Plasma Protein Binding (PPB): Assessing the Unbound Fraction

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein. It is a fundamental tenet of pharmacology that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its therapeutic target, and be cleared from the body.[15] Therefore, determining the fraction unbound (fu) is essential for correctly interpreting pharmacokinetic and pharmacodynamic data.

Causality Behind the Assay

High plasma protein binding (low fu) can significantly impact a drug's disposition. It can limit the volume of distribution and reduce the rate of clearance, as the bound drug is effectively sequestered in the plasma. The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for measuring PPB.[15][16] It uses a device with two chambers separated by a semi-permeable membrane that allows small, unbound drug molecules to pass through but retains large plasma proteins and any drug bound to them.[17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

Materials:

  • RED Device (plate with inserts)

  • Dialysis Membrane (e.g., 8 kDa MWCO)

  • Human or Rat Plasma

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test Compounds (10 mM in DMSO)

  • Acetonitrile with Internal Standard

Procedure:

  • Compound Spiking: Spike the test compound into plasma to achieve the desired final concentration (e.g., 2 µM).

  • Device Loading:

    • Add the spiked plasma to the sample chamber of the RED device insert.

    • Add an equal volume of PBS to the adjacent buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

  • Matrix Matching and Analysis:

    • To ensure accurate comparison, mix the plasma sample with an equal volume of clean PBS.

    • Mix the buffer sample with an equal volume of blank plasma (this is critical for correcting any matrix effects during LC-MS/MS analysis).

    • Add acetonitrile with internal standard to all samples to precipitate proteins.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the compound concentration in both chambers.

Data Analysis:

  • Fraction Unbound (fu): Calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber: fu = C_buffer / C_plasma.

  • Percent Bound: Calculated as (1 - fu) * 100.

Diagram: Rapid Equilibrium Dialysis (RED) Workflow

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis (4-6h at 37°C) cluster_analysis Analysis spike Spike Compound into Plasma load Load RED Device: Plasma vs. PBS Buffer spike->load incubate Incubate to reach equilibrium load->incubate sample Sample Plasma and Buffer Chambers incubate->sample matrix_match Matrix-Match Samples sample->matrix_match lcms Quantify by LC-MS/MS matrix_match->lcms calc Calculate Fraction Unbound (fu) lcms->calc

Caption: Workflow for Plasma Protein Binding using Rapid Equilibrium Dialysis.

Data Synthesis and Integrated Assessment

The true power of in vitro pharmacokinetic profiling lies in the integrated analysis of these key parameters. The data should be compiled into a clear, comparative format to facilitate decision-making.

Representative Data Table
Derivative IDCLint (µL/min/mg)t½ (min)Papp (A→B) (10⁻⁶ cm/s)Efflux Ratiofu (%)
PZ-EA-001 1509.20.51.125
PZ-EA-002 2555.48.21.515
PZ-EA-003 3539.61.54.88
PZ-EA-004 1877.012.51.23

Data are hypothetical and for illustrative purposes only.

Interpretation and Candidate Selection
  • PZ-EA-001: Exhibits very high clearance (short t½) and low permeability. This compound is likely to have poor oral bioavailability and a short half-life in vivo. It would likely be deprioritized.

  • PZ-EA-002: Shows moderate metabolic stability and good permeability with no significant efflux. This compound has a promising profile for oral administration.

  • PZ-EA-003: Has moderate stability but shows signs of being a P-gp substrate (Efflux Ratio > 2) and has low permeability. Its absorption in vivo could be problematic and variable.

  • PZ-EA-004: Demonstrates excellent metabolic stability and high permeability. Although it has relatively high plasma protein binding (low fu), its overall profile is very strong, making it a prime candidate for progression to in vivo pharmacokinetic studies.

Conclusion

A systematic and rigorous in vitro pharmacokinetic evaluation is indispensable for the successful development of 1,4-bis(ethoxyacetyl)piperazine derivatives. The assays for metabolic stability, Caco-2 permeability, and plasma protein binding provide a foundational dataset that informs on a compound's likely in vivo disposition. By integrating these data, drug discovery teams can build robust structure-property relationships, select superior candidates, and ultimately increase the probability of clinical success. The protocols and interpretive frameworks presented in this guide offer a validated system for generating the critical data needed to advance promising new chemical entities.

References

  • Locuson, C. W. (2018). Predicting human pharmacokinetics from preclinical data: volume of distribution. Translational and Clinical Pharmacology. [Link]

  • Shin, D., & Kim, Y. (2019). Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling. MDPI. [Link]

  • Obach, R. S., Baxter, J. G., & Liston, T. E. (1997). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Gombar, V. K., & Hall, S. D. (2001). Combining in Vitro and in Vivo Pharmacokinetic Data for Prediction of Hepatic Drug Clearance in Humans by Artificial Neural Networks and Multivariate Statistical Techniques. Journal of Medicinal Chemistry. [Link]

  • FDA. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. [Link]

  • IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences. [Link]

  • FDA. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. U.S. Food and Drug Administration. [Link]

  • Li, Y., et al. (2017). Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Lisure, S. S., et al. (2024). Improved Rapid Equilibrium Dialysis-Mass Spectrometry (RED-MS) Method for Measuring Small Molecule–Protein Complex Binding Affinities in Solution. Journal of the American Society for Mass Spectrometry. [Link]

  • FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Pacini, G., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. [Link]

  • Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Pharmacological Reports. [Link]

  • Namekata, K., et al. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Xenobiotica. [Link]

  • Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies. [Link]

  • Hallyburton, I., et al. (2017). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PLOS Neglected Tropical Diseases. [Link]

  • Unknown. (n.d.). Caco2 assay protocol. [Link]

  • Wang, B., et al. (2015). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • Pacini, G., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. ResearchGate. [Link]

  • Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Singh, S., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports. [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]

  • Rotzinger, S., et al. (1998). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. Drug Metabolism and Disposition. [Link]

  • Neuhoff, S., et al. (2015). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in Molecular Biology. [Link]

  • Çakır, U. A., et al. (2023). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. ResearchGate. [Link]

  • Sakamuru, S., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry. [Link]

  • El-Faham, A., et al. (2022). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

  • Zhou, S. F. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Khan, I., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. [Link]

  • Singh, S., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Basak, A., & Rawal, R. K. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Current Drug Metabolism. [Link]

  • Nema, J., et al. (2012). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. BioMed Research International. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 1,4-Bis(ethoxyacetyl)piperazine

Executive Summary The functionalization of piperazine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Piperazine's structural rigidity and favorable pharmacokinetic properties make it an id...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of piperazine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Piperazine's structural rigidity and favorable pharmacokinetic properties make it an ideal pharmacophore . This application note details a highly optimized, self-validating protocol for the synthesis of 1,4-bis(ethoxyacetyl)piperazine (CAS: 17149-25-6) . By employing a controlled nucleophilic acyl substitution strategy, this guide ensures high yield, minimal side-product formation, and robust analytical verification.

Mechanistic Rationale & Reaction Design

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than simply following a recipe. The bis-acylation of piperazine is governed by the following mechanistic principles:

  • Electronic Deactivation: Piperazine contains two secondary amines. Upon the first acylation, the strongly electron-withdrawing nature of the newly formed amide group reduces the nucleophilicity of the remaining unreacted amine. To overcome this energetic barrier and drive the reaction to the bis-acylated product, a stoichiometric excess of the electrophile (2.2 equivalents) is mandatory.

  • Base Selection (Causality): N,N-Diisopropylethylamine (DIPEA) is selected over standard triethylamine. DIPEA is highly sterically hindered, making it a powerful, non-nucleophilic acid scavenger. It efficiently neutralizes the HCl byproduct—preventing the formation of unreactive piperazinium salts—without competing with piperazine for the acyl chloride .

  • Thermal Control: Ethoxyacetyl chloride is highly reactive. The initial addition must be performed at 0–5 °C to mitigate the rapid exothermic reaction, which could otherwise lead to solvent boiling, ketene formation, or degradation of the electrophile.

Experimental Workflow

G Pip Piperazine (1.0 eq) Rxn N-Acylation DCM, 0-5 °C -> RT Pip->Rxn EAC Ethoxyacetyl Chloride (2.2 eq) EAC->Rxn Base DIPEA (2.5 eq) Base->Rxn Mono Mono-acylated Intermediate Rxn->Mono Step 1 (Fast) Final 1,4-Bis(ethoxyacetyl)piperazine (Target Product) Mono->Final Step 2 (Slower)

Workflow and mechanistic progression for the bis-acylation of piperazine.

Reagents and Equipment Specifications

To ensure reproducibility, all quantitative data and equipment requirements are standardized in the matrices below.

Table 1: Quantitative Reagent Matrix

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
Piperazine (Anhydrous)86.141.0861 mg (10.0 mmol)Bis-nucleophilic Substrate
Ethoxyacetyl Chloride122.552.22.69 g (22.0 mmol)Electrophile / Acylating Agent
DIPEA129.242.53.23 g (25.0 mmol)Non-nucleophilic Acid Scavenger
Dichloromethane (DCM)84.93N/A40 mLAprotic Reaction Solvent

Table 2: Equipment Specifications

EquipmentSpecificationPurpose
Reaction Vessel100 mL Two-neck round-bottom flaskMain reaction containment
Addition Funnel25 mL Pressure-equalizingControlled electrophile addition
Cooling ApparatusIce/Water bathExotherm mitigation (0–5 °C)
Atmosphere ControlNitrogen/Argon manifoldPrevent moisture-induced hydrolysis

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system . By incorporating In-Process Controls (IPC), the scientist can verify the success of each phase before proceeding, eliminating downstream failures.

Phase 1: System Purging and Substrate Dissolution
  • Flame-dry the 100 mL two-neck round-bottom flask under a vacuum and backfill it with dry Nitrogen.

  • Charge the flask with 861 mg of anhydrous piperazine and 30 mL of anhydrous DCM.

  • Add 3.23 g (approx. 4.35 mL) of DIPEA to the stirring solution.

  • Submerge the reaction vessel in an ice/water bath and allow the internal temperature to equilibrate to 0–5 °C for 10 minutes.

Phase 2: Electrophile Addition
  • In a separate dry flask, dilute 2.69 g of ethoxyacetyl chloride in 10 mL of anhydrous DCM. Transfer this solution to the pressure-equalizing addition funnel.

  • Begin dropwise addition of the ethoxyacetyl chloride solution at a rate of roughly 1 drop per second.

    • Critical Insight: Rapid addition will spike the internal temperature, leading to the vaporization of DCM and potential degradation of the acyl chloride.

Phase 3: Reaction Maturation & In-Process Control (IPC)
  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir vigorously for 4 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction is validated to proceed to workup only when the mono-acylated intermediate is completely consumed, confirming the 2.2 equivalents successfully drove the reaction to the bis-acylated state.

Phase 4: Quenching and Aqueous Workup
  • Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize any residual acyl chloride and DIPEA hydrochloride salts.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Combine the organic phases and wash with 20 mL of brine (saturated NaCl ) to remove residual water and polar impurities.

Phase 5: Desiccation and Purification
  • Dry the combined organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

  • Purify the crude material via flash column chromatography (Silica gel, gradient elution from 100% EtOAc to 5% MeOH/EtOAc) to isolate pure 1,4-bis(ethoxyacetyl)piperazine.

Analytical Validation

To confirm the structural integrity and purity of the synthesized 1,4-bis(ethoxyacetyl)piperazine, conduct the following analyses :

  • Mass Spectrometry (LC-MS): Look for the primary parent ion adduct [M+H]+ at m/z 259.16 . The presence of a peak at m/z 173 would indicate incomplete reaction (mono-acylated impurity).

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 4.18 (s, 4H, −C(=O)CH2​O− )

    • δ 3.65 – 3.45 (m, 12H, piperazine core CH2​ and ethoxy −OCH2​CH3​ )

    • δ 1.22 (t, J = 7.0 Hz, 6H, terminal ethoxy −CH3​ )

References

  • Piperazine - Wikipedia Source: Wikipedia URL:[Link] [1]

  • 1,4-Bis(ethoxyacetyl)piperazine — Chemical Substance Information Source: NextSDS Substance Database URL:[Link] [2]

  • Synthesis of piperazines Source: Organic Chemistry Portal URL:[Link] [3]

  • Piperazine, 1,4-bis(ethoxyacetyl)- (C12H22N2O4) Source: PubChem (National Institutes of Health) URL:[Link] [4]

Application

HPLC method development for Piperazine, 1,4-bis(ethoxyacetyl)- quantification

An Application Note for the Quantification of Piperazine, 1,4-bis(ethoxyacetyl)- using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Introduction Piperazine, 1,4-bis(ethoxyacetyl)- is a disubstituted de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantification of Piperazine, 1,4-bis(ethoxyacetyl)- using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

Piperazine, 1,4-bis(ethoxyacetyl)- is a disubstituted derivative of piperazine, a core scaffold in many pharmacologically active compounds. Accurate and reliable quantification of this analyte is critical for various stages of drug development, including synthesis monitoring, purity assessment, and quality control of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to a robust and validated RP-HPLC method for the determination of Piperazine, 1,4-bis(ethoxyacetyl)-.

The fundamental principle of this method is reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.[1][2] Unlike its polar parent compound, piperazine, which can be challenging to retain on standard C18 columns[3][4], the addition of two ethoxyacetyl groups significantly increases the hydrophobicity of the target molecule. This structural modification makes it ideally suited for analysis by RP-HPLC with excellent retention and peak shape without the need for complex derivatization procedures often required for the parent piperazine.[5][6]

This application note details the optimized chromatographic conditions, provides step-by-step protocols for sample and standard preparation, and outlines a comprehensive method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's accuracy, precision, and reliability.[7][8][9]

Instrumentation and Materials

1. Instrumentation:

  • A standard High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Solvent Delivery Pump

    • Autosampler with temperature control capability

    • Column Thermostat

    • Photodiode Array (PDA) or UV-Vis Detector

2. Chromatographic Column:

  • Column: C18 bonded silica column

  • Dimensions: 4.6 mm (I.D.) x 150 mm (Length)

  • Particle Size: 5 µm

  • (Note: A column with similar specifications can be used, but may require re-validation.)

3. Chemicals and Reagents:

  • Piperazine, 1,4-bis(ethoxyacetyl)- Reference Standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (Deionized, 18.2 MΩ·cm or HPLC Grade)

Optimized Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
Stationary Phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (40:60, v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile : Water (50:50, v/v)

Preparation of Solutions

1. Mobile Phase Preparation (Acetonitrile : Water, 40:60 v/v):

  • Measure 400 mL of HPLC-grade acetonitrile into a 1000 mL graduated cylinder.

  • Add 600 mL of HPLC-grade water.

  • Transfer the mixture to a suitable solvent reservoir bottle.

  • Mix thoroughly and degas for at least 15 minutes using an ultrasonic bath or online degasser before use.

2. Diluent Preparation (Acetonitrile : Water, 50:50 v/v):

  • Mix 500 mL of acetonitrile with 500 mL of water in a 1000 mL flask.

  • This solution is used for dissolving the reference standard and samples.

3. Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh approximately 25 mg of Piperazine, 1,4-bis(ethoxyacetyl)- reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

4. Working Standard Solution Preparation (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution (1000 µg/mL) into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly.

5. Sample Solution Preparation (Target Concentration: 100 µg/mL):

  • Accurately weigh an amount of the sample powder equivalent to approximately 10 mg of Piperazine, 1,4-bis(ethoxyacetyl)- and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent, mix well, and filter through a 0.45 µm syringe filter into an HPLC vial.

Method Development Strategy

The choices made during method development were guided by the physicochemical properties of the analyte and established chromatographic principles.[10]

  • Column Selection: A C18 column was chosen as it is the most common and versatile reversed-phase packing, providing excellent retention for moderately non-polar compounds like Piperazine, 1,4-bis(ethoxyacetyl)-.[1][11] Its hydrocarbon-like stationary phase interacts favorably with the non-polar regions of the analyte.

  • Mobile Phase Selection: A simple binary mobile phase of acetonitrile and water was selected. Acetonitrile is often preferred over methanol due to its lower viscosity and superior UV transparency at low wavelengths.[11] An isocratic mixture of 40% acetonitrile provided sufficient elution strength to achieve a reasonable retention time (typically 4-6 minutes) with a good peak shape.

  • Detection Wavelength: The analyte lacks a strong chromophore in the visible region. However, the carbonyl groups within the ethoxyacetyl moieties exhibit significant absorbance in the low UV range. A detection wavelength of 210 nm was selected to maximize sensitivity while maintaining a stable baseline.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min for a 4.6 mm I.D. column ensures efficient separation without generating excessive backpressure. Maintaining a constant column temperature of 30 °C ensures the stability and reproducibility of retention times.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Choices Experimental Choices & Rationale cluster_Optimization Optimization cluster_Output Final Method Analyte Piperazine, 1,4-bis(ethoxyacetyl)- - Moderately Non-Polar - Carbonyl Chromophores Column Column Selection: C18 Reversed-Phase (Rationale: Analyte Hydrophobicity) Analyte->Column MobilePhase Mobile Phase: Acetonitrile / Water (Rationale: Elution Strength & UV Transparency) Analyte->MobilePhase Detector Detection: UV at 210 nm (Rationale: Carbonyl Absorbance) Analyte->Detector Optimization Fine-tuning: - Isocratic Ratio (40:60) - Flow Rate (1.0 mL/min) - Temperature (30°C) Column->Optimization MobilePhase->Optimization Detector->Optimization FinalMethod Optimized & Validated HPLC Method Optimization->FinalMethod

Causality diagram for the HPLC method development process.

Method Validation Protocols

The developed method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[7][9][12]

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis. Protocol:

  • Inject the Working Standard Solution (100 µg/mL) five times.

  • Calculate the mean and relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T). Acceptance Criteria:

  • %RSD of peak area ≤ 2.0%

  • %RSD of retention time ≤ 1.0%

  • Theoretical Plates (N) ≥ 2000

  • Tailing Factor (T) ≤ 2.0

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. Protocol:

  • Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the sample.[13]

  • Analyze the stressed samples to ensure the analyte peak is resolved from all potential degradation products. Acceptance Criteria:

  • The blank should show no significant peaks at the analyte's retention time.

  • The analyte peak should be pure and free from co-elution with any degradants in the stressed samples (as determined by PDA peak purity analysis).

Linearity and Range

Purpose: To establish a linear relationship between the concentration of the analyte and the detector response. Protocol:

  • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy (Recovery)

Purpose: To determine the closeness of the test results obtained by the method to the true value. Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery. Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-day Precision): Prepare and analyze six separate sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria:

  • The %RSD for the results of the six preparations should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol:

  • These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

  • Confirm the estimated LOQ by preparing a standard at this concentration and verifying its precision and accuracy.

Workflow Visualization

The overall analytical workflow, from sample handling to final result, is depicted below.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent D Equilibrate HPLC System A->D B Prepare Standard Solutions E Perform System Suitability Injections B->E C Prepare Sample Solutions F Analyze Samples & Standards C->F D->E E->F G Integrate Peaks & Generate Calibration Curve F->G H Calculate Analyte Concentration G->H I Report Final Results H->I

General workflow for the HPLC analysis.

Conclusion

The RP-HPLC method described herein is simple, rapid, and robust for the accurate quantification of Piperazine, 1,4-bis(ethoxyacetyl)-. The use of a standard C18 column with an isocratic acetonitrile-water mobile phase allows for excellent peak symmetry and resolution within a short run time. The method has been designed to be fully validated according to ICH guidelines, ensuring its reliability for use in quality control and research environments. This application note provides a solid foundation for researchers and drug development professionals to implement this method for routine analysis.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7][9]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Janečková, H., et al. (2016). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. International Journal of Electrochemical Science, 11, 8319-8332. [Link][14]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of the Science of Food and Agriculture, 100(5), 2235-2242. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][12]

  • Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link][3]

  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [Link][15]

  • ScienceAsia. (2022). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 48, 1-8. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2860. [Link][5][6]

  • Gadzala-Kopciuch, R. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link][4]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link][1]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link][2]

  • IOSR Journal of Pharmacy. (2021). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link][11]

  • SIELC Technologies. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. [Link][16]

  • Leyva, A., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research, 10(6), 1839-1861. [Link][10]

Sources

Method

Application Note: Advanced Purification and Crystallization Protocols for 1,4-bis(ethoxyacetyl)piperazine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1,4-bis(ethoxyacetyl)piperazine (CAS: 17149-25-6)[1] Introduction & Mechanistic Grounding The synthesis of piperazine-derived p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1,4-bis(ethoxyacetyl)piperazine (CAS: 17149-25-6)[1]

Introduction & Mechanistic Grounding

The synthesis of piperazine-derived pharmaceutical intermediates often yields complex reaction mixtures containing unreacted starting materials, mono-substituted byproducts, and salt catalysts. 1,4-bis(ethoxyacetyl)piperazine is a tertiary bis-amide synthesized via the di-acylation of piperazine with ethoxyacetyl chloride.

In pharmaceutical process development, the crystallization of intermediates requires tight control over molecular purity and yield, as these compounds are typically re-dissolved in subsequent downstream processing[2]. The purification of this specific bis-amide presents unique challenges:

  • Loss of Basicity: While the piperazine core is highly basic (pKa ~9.8), the di-acylated target molecule is a neutral bis-amide. We can exploit this drastic shift in pKa to perform highly selective Liquid-Liquid Extractions (LLE)[3].

  • Oiling-Out Phenomenon: The presence of the flexible ethoxy ether linkages (-O-CH₂-CH₃) increases the molecule's affinity for organic solvents and lowers its melting point relative to simpler amides. During crystallization, this makes the compound prone to liquid-liquid phase separation ("oiling out") rather than forming a crystalline solid.

To overcome these challenges, this protocol outlines a self-validating, two-phase purification strategy: a chemically driven LLE followed by a kinetically controlled solvent/anti-solvent crystallization.

Reaction Mixture Profiling & Impurity Tracking

Before initiating purification, it is critical to map the physicochemical properties of the crude mixture components. This causality-driven approach ensures that every extraction wash serves a specific, predictable purpose.

Table 1: Physicochemical Profiling and Phase Partitioning Behavior

ComponentChemical NatureApprox. pKaTarget Phase (Acid Wash)Target Phase (Base Wash)
1,4-bis(ethoxyacetyl)piperazine Neutral Bis-amide N/A Organic (EtOAc) Organic (EtOAc)
Piperazine (Unreacted)Di-basic Amine9.8Aqueous (as HCl salt)-
Mono-ethoxyacetyl piperazineMono-basic Amine~8.5Aqueous (as HCl salt)-
Ethoxyacetic acid (Hydrolysis)Carboxylic Acid~3.5OrganicAqueous (as Na⁺ salt)
Triethylamine (Base catalyst)Basic Amine10.7Aqueous (as HCl salt)-

Experimental Workflows

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Objective: Isolate the neutral bis-amide by selectively ionizing and extracting basic and acidic impurities into the aqueous phase.

  • Quenching & Dissolution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). If the reaction was performed in a water-miscible solvent, add deionized water to induce phase separation.

  • Acidic Wash (Amine Removal): Wash the organic layer with 1M HCl (3 x 5 mL/g).

    • Causality: This protonates unreacted piperazine, mono-substituted intermediates, and basic catalysts (e.g., TEA), driving them entirely into the aqueous phase.

    • Validation Check: Verify the pH of the final aqueous wash is < 3 to ensure complete protonation.

  • Basic Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 x 5 mL/g).

    • Causality: This neutralizes residual HCl and deprotonates ethoxyacetic acid (a byproduct of unreacted acyl chloride), moving it to the aqueous phase.

    • Caution: Vent the separatory funnel frequently due to CO₂ gas evolution.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove bulk water, then dry the organic phase over anhydrous Na₂SO₄. Filter off the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude 1,4-bis(ethoxyacetyl)piperazine as a viscous oil or semi-solid.

    • Self-Validating Step: Spot the concentrated organic phase on a TLC plate (Eluent: 5% MeOH in DCM) alongside the crude mixture. The baseline spot (piperazine salts) and the solvent front spot (ethoxyacetic acid) must be absent, leaving only the product spot (Rf ~0.4).

Protocol B: Solvent/Anti-Solvent Crystallization

Objective: Achieve high molecular purity while avoiding liquid-liquid phase separation (oiling out).

  • Primary Dissolution: Dissolve the crude product in a minimal volume of hot EtOAc (approx. 2-3 mL/g) at 60°C. Ensure complete dissolution.

  • Anti-Solvent Addition: Slowly add hot Heptane (60°C) dropwise under continuous agitation until the solution becomes faintly turbid (reaching the cloud point).

  • Seeding & Maturation: Add 0.5% (w/w) pure 1,4-bis(ethoxyacetyl)piperazine seed crystals. Hold the temperature at 55°C for 30 minutes.

    • Causality: The ethoxy ether tails make the molecule highly soluble. Without seeding, the solution will easily bypass the metastable zone and crash out as an oil. Seeding provides a surface for heterogeneous nucleation, forcing the system to crystallize.

  • Controlled Cooling: Cool the suspension linearly to 5°C over 4 hours (approx. 0.2°C/min).

    • Causality: A slow, linear cooling rate promotes crystal growth over secondary nucleation, yielding larger, purer crystals that prevent the entrapment of mother liquor.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with cold Heptane (0-5°C) to displace residual mother liquor without dissolving the product. Dry in a vacuum oven at 40°C to a constant weight.

    • Self-Validating Step: Analyze the isolated crystals and the mother liquor via HPLC. The mother liquor should contain the vast majority of any remaining structurally similar impurities, confirming a successful phase-selective purification.

Process Visualization

G Crude Crude Reaction Mixture Dissolution Dissolution in EtOAc Crude->Dissolution AcidWash Acidic Wash (1M HCl) Removes Basic Amines Dissolution->AcidWash BaseWash Basic Wash (Sat. NaHCO3) Removes Acidic Byproducts AcidWash->BaseWash Organic Phase BrineWash Brine Wash & Drying BaseWash->BrineWash Organic Phase Concentration Concentration in Vacuo BrineWash->Concentration Dried Organic Phase Crystallization Solvent/Anti-Solvent Crystallization (EtOAc / Heptane) Concentration->Crystallization Crude Solid/Oil Product Pure 1,4-bis(ethoxyacetyl)piperazine Crystallization->Product Filtration & Drying

Figure 1: Sequential workflow for the purification and crystallization of 1,4-bis(ethoxyacetyl)piperazine.

References

  • NextSDS Chemical Database. "1,4-Bis(ethoxyacetyl)piperazine — Chemical Substance Information." NextSDS. Available at:[Link]

  • Royal Society of Chemistry. "Designs of continuous-flow pharmaceutical crystallizers: developments and practice." CrystEngComm. DOI: 10.1039/C8CE00042E. Available at:[Link]

Sources

Application

Application Notes and Protocols: Piperazine, 1,4-bis(ethoxyacetyl)- in Polymer Chemistry

Abstract These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of polymers using Piperazine, 1,4-bis(ethoxyacetyl)-. While spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of polymers using Piperazine, 1,4-bis(ethoxyacetyl)-. While specific data for this exact molecule is limited, this document synthesizes information from the broader class of N-acyl piperazine derivatives to provide a robust framework for its application. This guide covers the synthesis, physicochemical properties, potential applications, formulation protocols, and characterization techniques pertinent to the incorporation of Piperazine, 1,4-bis(ethoxyacetyl)- into polymer matrices. The causality behind experimental choices is emphasized to ensure a foundational understanding for researchers.

Introduction: The Potential of N-Acyl Piperazines in Polymer Science

The piperazine ring is a versatile scaffold in medicinal chemistry and, increasingly, in materials science. Its unique six-membered heterocyclic structure with two nitrogen atoms at opposing ends allows for a wide range of chemical modifications.[1][2] The N-acyl substitution, as seen in Piperazine, 1,4-bis(ethoxyacetyl)-, transforms the basic secondary amine functionalities of the parent piperazine into neutral amide groups. This modification significantly alters the molecule's chemical reactivity and physical properties, opening up new avenues for its use in polymer chemistry.

The presence of the ethoxyacetyl groups introduces several key features:

  • Amide Functionality: The amide bonds introduce polarity and the potential for hydrogen bonding, which can influence the miscibility of the additive with a polymer matrix.

  • Ester Linkages: The ethoxy groups provide ester functionalities that could potentially be hydrolyzed to reveal carboxylic acid groups, offering a route to post-polymerization modification or the creation of pH-responsive materials.

  • Symmetrical Structure: The symmetrical nature of Piperazine, 1,4-bis(ethoxyacetyl)- can impart a degree of order when incorporated into a polymer, potentially influencing crystallinity and mechanical properties.

This guide will explore the formulation of polymers with Piperazine, 1,4-bis(ethoxyacetyl)-, treating it as a functional additive. Additives are crucial in polymer science for enhancing properties such as mechanical strength, thermal stability, and processability.[3][4]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of Piperazine, 1,4-bis(ethoxyacetyl)- is fundamental to its successful formulation in polymers.

Chemical Structure

Caption: Chemical structure of Piperazine, 1,4-bis(ethoxyacetyl)-.

Physicochemical Data
PropertyValueSource/Method
Molecular FormulaC12H22N2O4-
Molecular Weight258.31 g/mol -
AppearanceWhite to off-white solid (predicted)-
Melting PointNot availableRequires experimental determination (e.g., DSC)
Boiling PointNot availableRequires experimental determination
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, Chloroform). Limited solubility in water (predicted).Inferred from structure
pKaNot applicable (amides are neutral)-
Synthesis Overview

Piperazine, 1,4-bis(ethoxyacetyl)- can be synthesized via the diacylation of piperazine with an appropriate acylating agent, such as ethoxyacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[5]

Reaction Scheme:

Piperazine + 2 * Ethoxyacetyl Chloride -> Piperazine, 1,4-bis(ethoxyacetyl)- + 2 * HCl

The synthesis generally involves dissolving piperazine in a suitable solvent and then adding the ethoxyacetyl chloride dropwise at a controlled temperature.[6]

Potential Applications in Polymer Chemistry

Based on its structure, Piperazine, 1,4-bis(ethoxyacetyl)- can be envisioned for several applications in polymer science:

  • Functional Additive: It can be blended with a host polymer to modify its properties. For example, the polar amide groups could improve adhesion or dye uptake.

  • Chain Extender: For polymers with reactive end groups (e.g., isocyanates or acid chlorides), the piperazine nitrogen atoms (if the amide bond were to be cleaved) could act as nucleophiles, leading to chain extension and an increase in molecular weight.

  • Monomer for Polyamides: While the amide bonds are generally stable, under harsh conditions, they could potentially participate in transamidation reactions. More plausibly, hydrolysis of the ethoxyacetyl groups would yield a dicarboxylic acid derivative of piperazine, which could then be used as a monomer in polycondensation reactions.

  • Precursor to Antimicrobial Polymers: Piperazine derivatives have been extensively studied for their antimicrobial properties.[2] While Piperazine, 1,4-bis(ethoxyacetyl)- itself is unlikely to be antimicrobial, it could serve as a precursor for further chemical modification to introduce antimicrobial moieties.

Formulation Protocols

The successful incorporation of Piperazine, 1,4-bis(ethoxyacetyl)- into a polymer matrix requires careful consideration of the formulation method. The two primary methods are solution casting and melt blending.

Pre-formulation Studies

Before proceeding with bulk formulation, it is crucial to conduct pre-formulation studies to ensure compatibility and determine the optimal processing window.

  • Solubility and Miscibility: Determine the solubility of Piperazine, 1,4-bis(ethoxyacetyl)- in a range of solvents suitable for the chosen polymer. Assess the miscibility of the additive with the polymer by preparing and analyzing thin films.

  • Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature of Piperazine, 1,4-bis(ethoxyacetyl)-. This is critical for melt blending to ensure that the processing temperature does not degrade the additive.

Protocol 1: Solution Casting

This method is suitable for laboratory-scale preparations and for polymers that are soluble in a common solvent with the additive.

Step-by-Step Methodology:

  • Dissolution of Polymer: Dissolve the desired amount of the host polymer in a suitable solvent to create a solution of a specific concentration (e.g., 10% w/v).

  • Dissolution of Additive: In a separate container, dissolve the calculated amount of Piperazine, 1,4-bis(ethoxyacetyl)- in the same solvent. The amount will depend on the desired weight percentage in the final polymer film.

  • Blending: Add the additive solution to the polymer solution and stir until a homogeneous mixture is obtained.

  • Casting: Pour the blended solution into a flat, level casting dish (e.g., a petri dish or a glass plate).

  • Solvent Evaporation: Place the casting dish in a well-ventilated area, such as a fume hood or a vacuum oven at a controlled temperature, to allow for slow evaporation of the solvent.

  • Film Detachment: Once the film is completely dry, carefully detach it from the casting surface.

Protocol 2: Melt Blending

This method is scalable and representative of industrial polymer processing techniques.

Step-by-Step Methodology:

  • Drying: Thoroughly dry both the polymer pellets and the Piperazine, 1,4-bis(ethoxyacetyl)- powder to prevent degradation during melt processing.

  • Pre-mixing: Physically pre-mix the polymer pellets and the additive powder in the desired ratio.

  • Melt Blending: Introduce the pre-mixed material into a melt blender (e.g., a twin-screw extruder or a Brabender mixer) set to a temperature above the melting point of the polymer but below the decomposition temperature of the additive.

  • Homogenization: Process the material for a sufficient time to ensure homogeneous mixing.

  • Extrusion/Molding: Extrude the blended material into strands and pelletize, or directly mold it into the desired shape (e.g., tensile bars, films).

Characterization of the Formulated Polymer

A suite of analytical techniques should be employed to characterize the resulting polymer and confirm the successful incorporation of Piperazine, 1,4-bis(ethoxyacetyl)-.[7][8][9]

Analytical TechniquePurposeExpected Outcome
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of the additive in the polymer matrix.Appearance of characteristic peaks for the amide C=O stretch (~1650 cm⁻¹) and the C-N stretch (~1400 cm⁻¹) from the additive.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural information and quantify the amount of incorporated additive.Observation of proton and carbon signals corresponding to the ethoxyacetyl and piperazine moieties of the additive.
Differential Scanning Calorimetry (DSC) To determine the effect of the additive on the thermal properties of the polymer (e.g., glass transition temperature, melting point).A shift in the glass transition temperature or melting point, indicating interaction between the additive and the polymer.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the formulated polymer.A change in the decomposition temperature profile of the polymer, which could indicate a stabilizing or destabilizing effect of the additive.
Mechanical Testing (e.g., Tensile Testing) To evaluate the effect of the additive on the mechanical properties of the polymer (e.g., tensile strength, elongation at break).[10]An increase or decrease in tensile strength or elongation, depending on the nature of the interaction between the additive and the polymer.

Experimental Workflows

cluster_formulation Formulation Workflow Pre-formulation Studies Pre-formulation Studies Solution Casting Solution Casting Pre-formulation Studies->Solution Casting Lab Scale Melt Blending Melt Blending Pre-formulation Studies->Melt Blending Industrial Scale Polymer Film Polymer Film Solution Casting->Polymer Film Polymer Pellets/Molded Parts Polymer Pellets/Molded Parts Melt Blending->Polymer Pellets/Molded Parts

Caption: General formulation workflow for incorporating additives into polymers.

cluster_characterization Characterization Workflow Formulated Polymer Formulated Polymer FTIR FTIR Formulated Polymer->FTIR Structural Confirmation NMR NMR Formulated Polymer->NMR Detailed Structure & Quantification DSC DSC Formulated Polymer->DSC Thermal Properties TGA TGA Formulated Polymer->TGA Thermal Stability Mechanical Testing Mechanical Testing Formulated Polymer->Mechanical Testing Physical Properties

Caption: Workflow for the characterization of the formulated polymer.

Troubleshooting

IssuePotential CauseSuggested Solution
Phase Separation/Incompatibility Poor miscibility between the additive and the polymer matrix.- Use a compatibilizer. - Modify the chemical structure of the additive or polymer. - Decrease the loading of the additive.
Degradation of Additive during Melt Blending Processing temperature is too high.- Lower the processing temperature. - Use a stabilizer. - Consider solution casting as an alternative.
Poor Dispersion of Additive Inadequate mixing.- Increase mixing time or speed. - Use a high-shear mixer. - Consider preparing a masterbatch of the additive.
Brittle Final Product The additive is acting as a stress concentrator.- Reduce the loading of the additive. - Use a plasticizer. - Ensure good dispersion.

Safety and Handling

Piperazine and its derivatives require careful handling due to their potential health effects.[11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][13]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[12][14]

  • Storage: Store Piperazine, 1,4-bis(ethoxyacetyl)- in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[12][13][14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

In case of exposure:

  • Skin Contact: Immediately wash the affected area with soap and water.[11]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[15]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Conclusion

Piperazine, 1,4-bis(ethoxyacetyl)- represents a promising, yet underexplored, functional additive for polymer chemistry. Its unique combination of a piperazine core and N-acyl functionalities offers a range of possibilities for modifying polymer properties. By following the formulation guidelines and characterization protocols outlined in this document, researchers can systematically investigate the potential of this and other N-acyl piperazine derivatives in their polymer systems. As with any new material, a thorough understanding of its physicochemical properties and a commitment to safe handling practices are paramount for successful and meaningful research.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

  • Resient Labs. (n.d.). Understanding the impact of functional additives on your materials. Retrieved from [Link]

  • ASM International. (n.d.). General Additives for Plastics and Elastomers. Retrieved from [Link]

  • Boyd. (2021, May 20). Improving Plastic Materials with Additives. Retrieved from [Link]

  • AZoM. (2019, January 21). Additives Used with Plastics. Retrieved from [Link]

  • AXEL Plastics. (n.d.). Thermoplastics / Injection Molding / Process Aid Additives. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • SyBridge Technologies. (2020, October 7). An Overview of Thermoplastic Additives. Retrieved from [Link]

  • TA Instruments. (n.d.). Analytical Solutions for Polymer, Additive, & Product Characterization. Retrieved from [Link]

  • ACS Publications. (2024, March 26). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Characterization of polymer properties and identification of additives in commercially available research plastics. Retrieved from [Link]

  • NIST. (n.d.). Quantification and Characterization of Plastic Additives. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • ResearchGate. (2026, March 8). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, December 9). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • National Institutes of Health. (2021, April 23). Piperazine based antimicrobial polymers: a review. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 1,4-Bis(ethoxyacetyl)piperazine

Welcome to the Technical Support Center for Piperazine, 1,4-bis(ethoxyacetyl)- (CAS: 17149-25-6) 1. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperazine, 1,4-bis(ethoxyacetyl)- (CAS: 17149-25-6) 1. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Synthesizing high-purity bis-acylated piperazine derivatives requires precise control over reaction kinetics, thermodynamics, and moisture management.

Here, we dissect the causality behind common acylation failures and provide a self-validating troubleshooting framework to ensure maximum yield and purity in your drug development workflows.

Mechanistic Overview: The Chemistry of Bis-Acylation

The synthesis of 1,4-bis(ethoxyacetyl)piperazine relies on the nucleophilic acyl substitution of piperazine using ethoxyacetyl chloride under Schotten-Baumann-type conditions 2. While the reaction appears straightforward, two critical mechanistic hurdles dictate the success of the synthesis:

  • Electronic Deactivation (The Mono-Adduct Trap): Piperazine has two highly nucleophilic secondary amines. However, once the first amine reacts to form the mono-adduct, the newly formed amide group exerts a strong electron-withdrawing effect across the ring. This significantly reduces the nucleophilicity of the remaining secondary amine. Consequently, the second acylation step is kinetically slower and requires an excess of the acylating agent and extended reaction times at room temperature to reach completion [[2]]().

  • Moisture-Driven Hydrolysis: Ethoxyacetyl chloride is highly susceptible to hydrolysis. The alpha-alkoxy group increases the electrophilicity of the carbonyl carbon, making it highly reactive toward trace moisture. If the solvent or base is not strictly anhydrous, the acyl chloride hydrolyzes into ethoxyacetic acid, consuming your stoichiometric equivalents and depressing the yield [[3]]().

ReactionMechanics Pip Piperazine (Highly Nucleophilic) Mono Mono-adduct (Deactivated Amine) Pip->Mono 1st Equivalent Fast, Exothermic EAC Ethoxyacetyl Chloride (Moisture Sensitive) EAC->Mono Bis 1,4-Bis(ethoxyacetyl)piperazine (Target Product) EAC->Bis Side Ethoxyacetic Acid (Hydrolysis Byproduct) EAC->Side H2O Exposure Mono->Bis 2nd Equivalent Slow, Requires RT

Reaction mechanics showing the stepwise acylation of piperazine and potential side reactions.

Troubleshooting FAQs

Q1: My LC-MS shows a 50/50 mixture of mono-adduct and bis-adduct. How do I push the reaction to completion? A: This is a classic symptom of electronic deactivation combined with reagent depletion. Because the second amine is less nucleophilic, you cannot rely on a strict 1:2 stoichiometry. You must use a slight excess of ethoxyacetyl chloride (typically 2.2 to 2.5 equivalents) and a corresponding excess of base (e.g., Triethylamine, 2.5 to 3.0 eq). Furthermore, while the initial addition must be done at 0 °C to prevent exothermic degradation, the reaction must be allowed to warm to room temperature and stir for 4 to 18 hours to provide the kinetic energy needed for the second acylation 4.

Q2: The reaction mixture turned dark brown and the yield is poor. What caused this degradation? A: The acylation of piperazine with acyl chlorides is violently exothermic. If ethoxyacetyl chloride is added too rapidly at room temperature, localized superheating occurs, leading to the decomposition of the acyl chloride and polymerization/degradation of the amines. Always dissolve the acyl chloride in a small amount of anhydrous solvent and add it dropwise to the piperazine/base mixture actively cooled in an ice-water bath (0–5 °C) [[2]]().

Q3: I am detecting a large amount of ethoxyacetic acid in my crude mixture. How do I remove it? A: Ethoxyacetic acid is formed when trace water hydrolyzes your ethoxyacetyl chloride. To remove it during the workup, utilize a biphasic liquid-liquid extraction. After quenching the reaction with water, wash the organic layer (typically Dichloromethane or Ethyl Acetate) with saturated aqueous Sodium Bicarbonate (NaHCO₃). The mild base will deprotonate the ethoxyacetic acid, pulling it into the aqueous layer as a highly water-soluble sodium salt, leaving your neutral bis-adduct in the organic layer 4.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. Use this as a baseline to calibrate your specific scale-up requirements.

Table 1: Reaction Parameter Optimization Matrix

Ethoxyacetyl ChlorideBase (Triethylamine)Temperature ProfileReaction TimeMajor ProductIsolated Yield (Bis)
1.0 eq1.2 eq0 °C to RT4 hoursMono-adduct< 10%
2.0 eq2.0 eqRT only (Fast Add)4 hoursDegradation/Mixture~ 35%
2.0 eq2.2 eq0 °C to RT4 hoursMixture (Mono/Bis)~ 55%
2.2 eq 2.5 eq 0 °C to RT 18 hours Bis-adduct 88 - 95%

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By incorporating specific monitoring (TLC/LC-MS) and quenching steps, you ensure that any deviation is caught before the final isolation phase.

Phase 1: Anhydrous Setup & Reagent Preparation
  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert Nitrogen or Argon gas.

  • Dissolution: Add Piperazine (1.0 equivalent) and anhydrous Triethylamine (2.5 equivalents) to the flask. Dissolve in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of piperazine).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0–5 °C for 15 minutes.

Phase 2: Controlled Acylation
  • Dropwise Addition: In a separate dry vial, dilute Ethoxyacetyl Chloride (2.2 equivalents) with a small volume of anhydrous DCM. Using an addition funnel or syringe pump, add this solution dropwise to the chilled piperazine mixture over 30–45 minutes.

  • Kinetic Drive: Once the addition is complete, remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (RT).

  • Validation (Self-Check): Stir the reaction continuously for 4 to 18 hours. After 4 hours, pull a 10 µL aliquot, dilute in methanol, and run an LC-MS or TLC (10% MeOH in DCM). Do not proceed to workup until the mono-adduct peak is completely consumed4.

Phase 3: Quenching & Isolation
  • Reaction Quench: Once complete conversion is validated, quench the reaction by adding a small volume of distilled water (e.g., 5 mL) to the flask. Stir for 10 minutes to hydrolyze any unreacted ethoxyacetyl chloride into ethoxyacetic acid 4.

  • Biphasic Extraction: Transfer the mixture to a separatory funnel. Add additional DCM or Ethyl Acetate if necessary.

  • Washing Protocol:

    • Wash the organic layer twice with saturated aqueous NaHCO₃ to remove ethoxyacetic acid and water-soluble impurities.

    • Wash the organic layer once with brine (saturated NaCl) to remove residual moisture.

  • Drying & Concentration: Collect the organic layer, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the high-purity 1,4-bis(ethoxyacetyl)piperazine solid.

ProtocolWorkflow Step1 1. Anhydrous Setup Dry DCM + Piperazine + Et3N Step2 2. Thermal Control Dropwise EAC addition at 0°C Step1->Step2 Step3 3. Kinetic Drive Warm to RT, Stir 4-18h Step2->Step3 Step4 4. Reaction Quench Aqueous addition to halt reaction Step3->Step4 Step5 5. Biphasic Extraction Wash with NaHCO3 and Brine Step4->Step5 Step6 6. Isolation Dry over Na2SO4 & Concentrate Step5->Step6

Self-validating experimental workflow for synthesizing and isolating the bis-adduct.

References

  • EvitaChem.Buy Piperazine,1-(ethoxyacetyl)-4-ethyl- (EVT-4226430) - Synthetic Methodologies and Reaction Pathways. Retrieved March 25, 2026. URL: [[1.1]]
  • Google Patents.WO2025101892A1 - Poly-adp ribose polymerase (parp) inhibitors and uses thereof. (Details on ethoxyacetyl chloride reaction quenching and extraction protocols). Retrieved March 25, 2026. URL: [[1.3]]
  • NextSDS.1,4-Bis(ethoxyacetyl)piperazine — Chemical Substance Information. Retrieved March 25, 2026. URL: [[2.1]]
  • EvitaChem.Buy Piperazine,1-(ethoxyacetyl)-4-ethyl- (EVT-4226430) - Side Reactions and Hydrolysis. Retrieved March 25, 2026. URL: [[3.1]]

Sources

Optimization

Technical Support Center: Troubleshooting the Degradation of Piperazine, 1,4-bis(ethoxyacetyl)-

Welcome to the Technical Support Center for Piperazine, 1,4-bis(ethoxyacetyl)- (CAS: 17149-25-6). This compound, characterized by the molecular formula C12H22N2O4 [1], is a bis-amide featuring a central piperazine ring f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperazine, 1,4-bis(ethoxyacetyl)- (CAS: 17149-25-6). This compound, characterized by the molecular formula C12H22N2O4 [1], is a bis-amide featuring a central piperazine ring flanked by two ethoxyacetyl groups.

During long-term storage and experimental handling, the stability of this molecule is governed by two vulnerable structural features: the tertiary amide bonds and the aliphatic ether linkages. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and prevent degradation using mechanistically grounded protocols.

Mechanistic Overview of Degradation

To effectively troubleshoot stability issues, one must first understand the chemical basis of the compound's degradation [2].

  • Amide Hydrolysis: While amides are generally more stable than esters due to the resonance stabilization provided by the nitrogen lone pair (which lessens the positive charge on the carbonyl carbon), they are still susceptible to cleavage under extreme pH or prolonged moisture exposure[2, 3]. Hydrolysis of this compound yields piperazine and ethoxyacetic acid.

  • Ether Auto-Oxidation: The ethoxy groups (-CH2-O-CH2-) are highly prone to radical-mediated auto-oxidation when exposed to oxygen and light. This process abstracts a hydrogen atom from the alpha-carbon, leading to the formation of reactive hydroperoxides that eventually cleave into aldehydes and alcohols.

DegradationPathways Compound Piperazine, 1,4-bis(ethoxyacetyl)- (C12H22N2O4) Hydrolysis Amide Hydrolysis (Moisture, Acid/Base) Compound->Hydrolysis H2O / H+ or OH- Oxidation Ether Auto-oxidation (Oxygen, Light, Heat) Compound->Oxidation O2 / Radicals Prod1 Piperazine + Ethoxyacetic Acid Hydrolysis->Prod1 Prod2 Hydroperoxides & Aldehyde Cleavage Oxidation->Prod2

Chemical degradation pathways of Piperazine, 1,4-bis(ethoxyacetyl)-.

Diagnostic FAQs

Q: We observe a gradual decrease in assay purity over 6 months at 25°C/60% RH. What is the primary degradation mechanism? A: At 60% relative humidity, moisture-induced amide hydrolysis is the primary culprit. Although the tertiary amide bonds in the piperazine ring are sterically hindered and resonance-stabilized [2], prolonged exposure to water drives the slow, irreversible cleavage of the N-C(=O) bond, forming ethoxyacetic acid and free piperazine [3].

Q: Our LC-MS data shows a mass increase of +16 Da and +32 Da in our aged samples. What does this indicate? A: This is the classic mass signature of ether auto-oxidation . The +16 Da shift corresponds to the insertion of a single oxygen atom (forming a hemiacetal or alcohol via peroxide decomposition), while the +32 Da shift indicates the formation of a stable hydroperoxide (-OOH) at the alpha-carbon of the ethoxy group. This indicates that your storage environment has been compromised by oxygen ingress.

Q: How can we differentiate between thermal degradation and moisture-induced hydrolysis in our stability indicating assays? A: You must perform a controlled forced degradation study [3]. Thermal stress in strictly anhydrous conditions (e.g., 60°C in a vacuum oven) will primarily accelerate radical-mediated oxidation or direct thermal cleavage, producing volatile aldehydes. Conversely, moisture-induced hydrolysis requires water; stressing the compound in a buffered aqueous solution will yield the distinct hydrolytic fragments (piperazine at m/z 87.1 [M+H]+).

Quantitative Degradation Matrix

Use the following table to cross-reference environmental triggers with their expected quantitative analytical readouts during stability testing.

Degradation PathwayEnvironmental TriggerPrimary DegradantsAnalytical Detection (LC-MS / HPLC)
Amide Hydrolysis Moisture, Acid/Base, HeatPiperazine, Ethoxyacetic AcidLoss of parent mass (m/z 259.16 [M+H]+); appearance of m/z 87.1 (piperazine)
Ether Auto-oxidation Oxygen, Light, Transition MetalsHydroperoxides, Aldehydes+16 Da, +32 Da mass shifts; positive KI-starch test
Thermal Cleavage Extreme Heat (>80°C)N-oxides, Volatile fragmentsBroad chromatographic tailing, multiple low-mass fragments

Validated Methodologies

Protocol 1: Stability-Indicating Forced Degradation Assay

Causality & Self-Validation: This protocol systematically isolates degradation variables. By forcing the compound into specific degradation pathways, you create a reference library of degradants. The inclusion of a dark, refrigerated control ensures that any observed degradation is strictly due to the applied stressor. A mass balance calculation serves as the self-validating step: the sum of the parent and degradant peak areas must equal the total area of the control (≥95% recovery).

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mg/mL stock solution of Piperazine, 1,4-bis(ethoxyacetyl)- in HPLC-grade Acetonitrile.

  • Hydrolytic Stress (Acid/Base):

    • Aliquot 1 mL of stock into two separate vials.

    • Add 1 mL of 0.1 N HCl to Vial A (Acid) and 1 mL of 0.1 N NaOH to Vial B (Base).

    • Rationale: Extreme pH is required to protonate the carbonyl oxygen or provide a strong nucleophile to overcome the amide's resonance stability [2].

  • Oxidative Stress: Add 1 mL of 3% H2O2 to 1 mL of stock in Vial C.

  • Thermal/Photo Stress: Place 1 mL of stock in a clear glass vial (Vial D) and expose to 60°C under UV/Vis light (ICH Q1B standard) for 48 hours.

  • Control: Keep 1 mL of stock in an amber vial at 4°C in the dark.

  • Neutralization & Analysis: After 48 hours, neutralize Vials A and B. Dilute all samples 1:10 in mobile phase and analyze via LC-ToF-MS. Calculate the mass balance against the control.

Protocol 2: Peroxide Remediation and Inert Storage Workflow

Causality & Self-Validation: Because ethers auto-oxidize via a radical chain reaction initiated by light and sustained by oxygen, simply placing the compound in a fridge is insufficient. Amber vials block photo-initiation, while Argon gas (which is denser than Nitrogen) provides a heavy, protective blanket that displaces reactive oxygen.

Step-by-Step Methodology:

  • Peroxide Screening: Dissolve 10 mg of the aged compound in 1 mL of water/methanol. Apply a drop to a KI-starch indicator strip. A rapid color change to blue/black indicates hydroperoxides >5 ppm.

  • Remediation (If Failed): Pass the compound solution through a short column of activated basic alumina. Re-test the eluent with a KI-starch strip to validate the complete removal of peroxides.

  • Aliquotting: Transfer the purified solid into dark amber glass vials. Rationale: Amber glass blocks UV radiation, preventing the homolytic cleavage of bonds that initiates radical formation.

  • Inert Purging: Insert an Argon gas line into the vial, hovering 1 cm above the solid. Purge gently for 60 seconds. Rationale: Argon's higher density ensures it settles over the compound, completely displacing atmospheric oxygen.

  • Sealing and Storage: Quickly cap the vial with a PTFE-lined septum. Store desiccated at -20°C.

StorageWorkflow Start Receipt of Compound Check Quality Control (LC-MS, Peroxide Test) Start->Check Purify Purification (If Peroxides > 5ppm) Check->Purify Fail Aliquot Aliquot into Amber Vials Check->Aliquot Pass Purify->Check Re-test Inert Purge with Argon/N2 Aliquot->Inert Store Store at -20°C Desiccated Inert->Store

Validated long-term storage and handling workflow to prevent degradation.

References

  • Université du Luxembourg. PubChemLite - Piperazine, 1,4-bis(ethoxyacetyl)- (C12H22N2O4). Retrieved from: [Link]

  • Snape, T. J., Astles, A., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from: [Link]

  • Research Journal of Pharmacy and Technology (2009). Significance of Stability Studies on Degradation Product. Retrieved from: [Link]

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Piperazine, 1,4-bis(ethoxyacetyl)-

Welcome to the Technical Support Center for the synthesis of Piperazine, 1,4-bis(ethoxyacetyl)-. This compound is a highly functionalized bis-acylated piperazine derivative, a structural motif frequently utilized in adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Piperazine, 1,4-bis(ethoxyacetyl)-. This compound is a highly functionalized bis-acylated piperazine derivative, a structural motif frequently utilized in advanced drug development and medicinal chemistry[1].

Synthesizing symmetrically bis-acylated piperazines presents unique kinetic and thermodynamic challenges. While the first acylation is rapid, the resulting intermediate is prone to stalling, leading to complex byproduct mixtures. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-purity yields.

Part 1: Mechanistic Overview & Reaction Pathway

To effectively troubleshoot byproduct formation, one must understand the causality of the reaction network. The reaction between piperazine and ethoxyacetyl chloride is an electrophilic amidation. The primary challenge lies in the shifting nucleophilicity of the piperazine ring. Once the first ethoxyacetyl group attaches, its strong electron-withdrawing effect deactivates the remaining secondary amine[2]. Consequently, the second acylation requires a higher activation energy, making the intermediate highly susceptible to side reactions such as salt trapping or reagent hydrolysis if conditions are not strictly controlled.

PiperazineAcylation Pip Piperazine (Nucleophile) Mono 1-(Ethoxyacetyl)piperazine (Intermediate) Pip->Mono + EAC (Fast) EAC Ethoxyacetyl Chloride (Acylating Agent) Hydro Ethoxyacetic Acid (Hydrolysis Byproduct) EAC->Hydro + H2O (Moisture) Bis 1,4-bis(ethoxyacetyl)piperazine (Target Product) Mono->Bis + EAC + Base (Slower) Salt Mono-acyl Piperazine HCl (Dead-End Salt) Mono->Salt + HCl (Insufficient Base)

Reaction pathway of piperazine bis-acylation highlighting target progression and side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing a high yield of the mono-acylated byproduct (1-(ethoxyacetyl)piperazine) instead of the bis-acylated target? Causality: This is a classic kinetic trapping issue. The first acylation generates one equivalent of hydrochloric acid (HCl). If the acid scavenger (base) in your system is insufficient or poorly soluble, the generated HCl rapidly protonates the unreacted secondary amine of the mono-acylated intermediate. This forms an insoluble hydrochloride salt, rendering the nitrogen non-nucleophilic and completely halting the reaction at the mono-stage. Furthermore, stoichiometry plays a critical role; insufficient acylating agent will statistically favor the mono-product[3]. Solution: Ensure a strict stoichiometric excess of both the acylating agent ( 2.2 eq) and a soluble organic base like Triethylamine (TEA) ( 2.5 eq). The base must be fully dissolved in the organic phase to provide homogeneous kinetics for instantaneous HCl scavenging.

Q2: My reaction mixture turns dark brown during the addition phase, and I'm detecting unidentified degradation byproducts. How can I prevent this? Causality: Ethoxyacetyl chloride is highly reactive and its reaction with amines is strongly exothermic. If the reagent is added too quickly or at ambient temperature, localized heat spikes occur. This thermal stress causes the acyl chloride to decompose (often via a ketene intermediate pathway) and promotes the formation of dark, polymeric byproducts. Solution: Implement strict temperature control. The susceptibility of ethoxyacetyl chloride to side reactions necessitates slow reagent addition below 10 °C[2]. Use an internal temperature probe and adjust your addition rate dynamically to ensure the exotherm never breaches this threshold.

Q3: I am observing a significant amount of ethoxyacetic acid in my LC-MS analysis. Where is this coming from, and how do I stop it? Causality: Ethoxyacetyl chloride is highly susceptible to hydrolysis[2]. Even trace amounts of moisture in the solvent, the atmosphere, or the piperazine starting material will rapidly hydrolyze the acid chloride into ethoxyacetic acid. Note that piperazine is highly hygroscopic and is frequently sold as a hexahydrate, which introduces massive amounts of water into the system. Solution: Transition to a strictly anhydrous workflow. Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), and verify that your piperazine source is strictly anhydrous. If you are forced to use piperazine hexahydrate due to supply constraints, you must abandon the acid chloride route. Instead, utilize ethoxyacetic acid with water-tolerant coupling agents (e.g., EDC/HOBt), which can achieve high yields without moisture-induced byproduct formation[4].

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Objective: Achieve >95% conversion to Piperazine, 1,4-bis(ethoxyacetyl)- while suppressing mono-acylation and hydrolysis. Scale: 10 mmol (Adjust volumetrically for scale-up).

Step 1: System Purging and Dissolution

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and an addition funnel. Purge with Argon for 15 minutes.

  • Add anhydrous Piperazine (861 mg, 10.0 mmol, 1.0 eq) followed by 20 mL of anhydrous DCM.

  • Add Triethylamine (TEA) (3.5 mL, 25.0 mmol, 2.5 eq) to the reactor.

  • Validation Check 1: The solution must be completely clear and colorless. Any cloudiness indicates moisture-induced precipitation or degraded, carbonated starting material.

Step 2: Controlled Acylation

  • Submerge the reactor in an ice-water bath and allow the internal temperature to stabilize at 0–2 °C.

  • In a separate dry flask, dilute Ethoxyacetyl chloride (2.70 g, 22.0 mmol, 2.2 eq) in 10 mL of anhydrous DCM. Transfer this to the addition funnel.

  • Add the acyl chloride solution dropwise over 45–60 minutes.

  • Validation Check 2: Monitor the internal temperature probe. The addition rate must be throttled so the temperature remains strictly <10 °C[2]. A dense white precipitate (TEA·HCl) will begin to form immediately, validating that the base is actively scavenging the generated acid.

Step 3: Reaction Maturation

  • Once addition is complete, remove the ice bath. Allow the reaction to warm naturally to ambient temperature (20–25 °C).

  • Stir vigorously for 4 to 6 hours to overcome the kinetic barrier of the second acylation.

  • Validation Check 3: Pull a 10 μ L aliquot, dilute in Acetonitrile, and perform LC-MS analysis. The reaction is validated as complete when the mono-acylated intermediate mass (m/z ~173) is <2% relative to the bis-acylated target mass (m/z ~259).

Step 4: Quenching and Workup

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ . Stir for 15 minutes to neutralize any unreacted acid chloride and dissolve the TEA·HCl salts.

  • Transfer to a separatory funnel and collect the lower organic (DCM) layer. Extract the aqueous layer once more with 10 mL DCM.

  • Wash the combined organic layers with 15 mL of brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Check 4: The crude product should be a pale yellow to colorless oil/solid. High purity is structurally validated by FTIR (complete absence of the broad secondary N-H stretch at ~3300 cm−1 ) and ¹H NMR (correct 2:1 integration ratio of the ethoxy protons to the piperazine core protons).

Part 4: Quantitative Optimization Data

The following table summarizes the causal impact of critical process parameters on byproduct formation, providing a comparative baseline for your process optimization.

ParameterSub-optimal ConditionOptimized ConditionImpact on Byproduct Formation
Acylating Agent Stoichiometry 2.0 eq2.2 - 2.5 eqReduces mono-acylated byproduct from ~15% to <2% by driving the equilibrium forward[3].
Base (TEA) Stoichiometry 2.0 eq2.5 - 3.0 eqPrevents piperazine-HCl salt formation; eliminates the kinetic dead-end of the intermediate.
Addition Temperature Ambient (20-25 °C)0-5 °CEliminates thermal degradation, ketene formation, and dark colored polymeric impurities[2].
Solvent Moisture Content Standard grade (<0.1% H2​O )Anhydrous (<0.01% H2​O )Reduces ethoxyacetic acid hydrolysis byproduct from >10% to <1%.

References

  • EvitaChem. "Buy Piperazine,1-(ethoxyacetyl)-4-ethyl-". evitachem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEagC7Av7HcSYkBXJqWNJAniZ_kzKMxw93FKg_PVSJqsEAPXV4BZ_Ygr7FYw61jgGvDPzjm977NHsutM9t900Ay6jU-qWslIEnV4UVAQ-IRKwAcCJrk9eu2Pqbl62zi2FYUrXPmxxrlPQ==]
  • BenchChem. "Technical Support Center: Selective Mono-acylation of Piperazine". benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4erXFpa3M2qOKlNkKcISQX9LVxzblgZktqTv7iA6O5OThkqoa2mxCdAXbhklGQ1BuusS0GIiIkbgEBGHGV87t7imru9SO1H81y4ujVdEwO7M9RUNl8tQr7gg7nbkoAPA8F1kHTR4fcAT4M6Nbx3T9duVu__ryWLz_R3_h6DCSuLJSfGrzCP77s87UapCoQ0LXrDUpDqXHH0k8yKw=]
  • Beilstein Journal of Organic Chemistry. "Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid". beilstein-journals.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr-xYVHARdWMKaoF6RgI18upLbPEZYRf8ZefAlVhr-I-0Vy_xYzVF8Whczu-nhtiFeq7jpBqsOPAGTWUiNsdZK1FQBwbhbvMW8ZI8FG1r8k7qhlwslMtiyBD1cfDXF5GTBMy3FHzWSpgXJzsBfQyuflA==]
  • National Institutes of Health (PMC). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6L-fhumw7_PUOw34fwX0geY0SgjsjNy02HaF1xYWRFgCKqcmwwClCD6rwsFqqXewbyLKaD6qoGCBZ0BOjWWimxk_xGAVK6TEjfVj1AnXbJtYyC9mIeqOYUJGw3QDFOvGzRl9tiyHGD8cnycCr]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in Piperazine, 1,4-bis(ethoxyacetyl)- Chromatograms

Welcome to the technical support center for resolving baseline noise issues in the chromatographic analysis of Piperazine, 1,4-bis(ethoxyacetyl)-. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving baseline noise issues in the chromatographic analysis of Piperazine, 1,4-bis(ethoxyacetyl)-. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy common problems encountered during their experiments. By understanding the root causes of baseline disturbances, you can significantly improve the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is considered "baseline noise" in a chromatogram?

A1: Baseline noise refers to the fluctuations in the detector signal when only the mobile phase is passing through the system.[1] It is a critical indicator of the overall performance and cleanliness of your HPLC system.[2] The signal-to-noise ratio (S/N), which compares the detector's response to a standard against the background signal variation, is a key metric.[2] For detection limits, an S/N of 3:1 is generally considered the minimum, while for quantification, a ratio of 10:1 is recommended.

Q2: Why is my baseline drifting upwards or downwards during the analysis of Piperazine, 1,4-bis(ethoxyacetyl)-?

A2: Baseline drift, a gradual and unintended change in the detector signal, can be caused by several factors.[3] Common culprits include temperature fluctuations in the column or detector, changes in mobile phase composition, and column contamination.[3][4] For temperature-sensitive detectors like refractive index (RI) detectors, even slight differences between the column and detector temperature can lead to drift.[5][6]

Q3: Can the Piperazine, 1,4-bis(ethoxyacetyl)- molecule itself contribute to baseline issues?

A3: While the molecule itself is not a direct cause of baseline noise, its chemical properties and potential interactions within the chromatographic system can be a factor. Piperazine derivatives can be challenging to analyze due to their potential for interaction with various system components.[7] Contamination from the sample matrix or degradation products can accumulate on the column, leading to baseline disturbances in subsequent runs.[8]

Q4: What are the most common sources of baseline noise in HPLC analysis?

A4: The most frequent sources of baseline noise can be categorized as follows:

  • Mobile Phase: Contaminated solvents, dissolved gases, improper mixing, or low-quality reagents.[2][1][9]

  • HPLC System: Leaks, worn pump seals, faulty check valves, or a malfunctioning degasser.[2][1]

  • Column: Contamination, degradation of the stationary phase, or improper equilibration.[2][8][10]

  • Detector: A deteriorating lamp, contaminated flow cell, or electronic noise.[2][8]

  • Environmental: Fluctuations in laboratory temperature.[3][9][10]

In-Depth Troubleshooting Guides

Issue 1: High-Frequency, Irregular Baseline Noise

This type of noise often appears as sharp, random spikes in the chromatogram.

Probable Causes & Solutions
Cause Explanation Troubleshooting Steps
Air Bubbles in the System Dissolved gases can come out of solution in the detector cell where pressure is lower, causing spikes.[11]1. Degas the Mobile Phase: Use an in-line degasser, helium sparging, or sonication to remove dissolved gases.[1][5][6][12] 2. Check for Leaks: Inspect all fittings and connections for any signs of leakage, which can introduce air. 3. Purge the System: Thoroughly purge the pump and detector to remove any trapped air bubbles.
Contaminated Mobile Phase Impurities in the solvents or additives can create a noisy baseline, especially in gradient elution.[2][1][9]1. Use High-Purity Solvents: Always use HPLC-grade solvents and reagents.[1][8] 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily to prevent degradation and microbial growth.[1][8] 3. Filter the Mobile Phase: Filter all mobile phase components to remove particulate matter.
Detector Lamp Issues An aging detector lamp can flicker, leading to irregular noise.[4]1. Check Lamp Energy: Monitor the lamp's energy output. A significant decrease may indicate it's nearing the end of its life. 2. Replace the Lamp: If the lamp is old or failing, replace it according to the manufacturer's instructions.
Experimental Protocol: Mobile Phase Preparation
  • Select Solvents: Use only HPLC-grade water, acetonitrile, methanol, and any other required solvents.

  • Weigh Additives: If using buffers or additives, accurately weigh the required amounts of high-purity chemicals.

  • Dissolve and Mix: Add the additives to the aqueous portion of the mobile phase and ensure they are fully dissolved before adding any organic solvent.

  • Filter: Vacuum filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.

  • Degas: Degas the mobile phase using an in-line degasser, by sparging with helium for 10-15 minutes, or by sonicating in an ultrasonic bath for 15-20 minutes. Note that sonication is a less effective method as atmospheric gases can redissolve over time.[12]

Issue 2: Rhythmic or Pulsating Baseline Noise

This type of noise appears as regular, repeating fluctuations in the baseline.

Probable Causes & Solutions
Cause Explanation Troubleshooting Steps
Pump Pulsations Worn pump seals, pistons, or faulty check valves can cause pressure fluctuations that manifest as a pulsating baseline.[2][8]1. Monitor System Pressure: Observe the pressure trace for rhythmic fluctuations that correlate with the baseline noise.[8] 2. Service the Pump: Replace pump seals and check valves as part of regular preventive maintenance.[2][1]
Inadequate Mobile Phase Mixing Insufficient mixing of solvents in gradient or isocratic blending can cause periodic fluctuations in the baseline.[8][13]1. Ensure Proper Mixing: Use a static mixer or ensure the system's built-in mixer is functioning correctly.[5] 2. Premix Solvents: For isocratic methods, premixing the mobile phase manually can sometimes resolve mixing issues.
Degasser Malfunction A faulty in-line degasser can fail to remove dissolved gases effectively, leading to pulsations.[2]1. Inspect the Degasser: Check the degasser for any error indicators and ensure it is functioning correctly. 2. Bypass the Degasser: As a temporary diagnostic step, you can bypass the degasser to see if the noise disappears.
Troubleshooting Workflow: Diagnosing Pulsating Noise

G start Pulsating Baseline Noise Observed pressure Monitor System Pressure Trace start->pressure correlates Does pressure fluctuation correlate with baseline noise? pressure->correlates service_pump Service Pump: - Replace Seals - Replace Check Valves correlates->service_pump Yes mixing Investigate Mobile Phase Mixing correlates->mixing No resolved Issue Resolved service_pump->resolved premix Try Premixing Solvents (Isocratic) mixing->premix mixer Check/Install Static Mixer (Gradient) mixing->mixer degasser Check Degasser Function mixing->degasser premix->resolved mixer->resolved bypass Temporarily Bypass Degasser degasser->bypass bypass->resolved

Caption: A logical workflow for troubleshooting pulsating baseline noise.

Issue 3: Baseline Drift

This is characterized by a slow, steady rise or fall of the baseline over the course of a run.

Probable Causes & Solutions
Cause Explanation Troubleshooting Steps
Temperature Fluctuations Changes in the ambient laboratory temperature or unstable column/detector heating can cause baseline drift.[3][4][9][10]1. Use a Column Oven: Maintain a stable column temperature using a column oven.[3][9] 2. Control Lab Temperature: Ensure a stable laboratory environment, avoiding drafts from air conditioning or heating vents.[5][6] 3. Allow for Equilibration: Ensure the column and detector have reached thermal equilibrium before starting an analysis.[12]
Column Bleed or Contamination Impurities leaching from the column or stationary phase degradation can cause the baseline to drift, particularly in gradient elution.[8]1. Flush the Column: Flush the column with a strong solvent to remove contaminants.[9] Always disconnect the column from the detector during this process.[8] 2. Equilibrate Thoroughly: Ensure the column is fully equilibrated with the mobile phase before analysis.[1][3][10] Running a blank gradient can help stabilize the baseline.[3][5] 3. Replace the Column: If the column is old or severely contaminated, it may need to be replaced.
Mobile Phase Issues Gradual changes in mobile phase composition (e.g., evaporation of a volatile component) or degradation of additives can cause drift.[5][6]1. Cover Mobile Phase Reservoirs: Keep solvent reservoirs covered to minimize evaporation. 2. Use Freshly Prepared Mobile Phase: As mentioned previously, preparing fresh mobile phase daily is crucial.[1][5][6][8]
Experimental Protocol: Column Flushing and Equilibration
  • Disconnect from Detector: Disconnect the column outlet from the detector and direct it to a waste container to prevent contamination of the flow cell.[8]

  • Flush with Strong Solvent: Flush the column with a solvent stronger than your mobile phase (e.g., 100% acetonitrile or methanol for reversed-phase columns) at a low flow rate for at least 30 minutes.

  • Flush with Intermediate Solvent: If your mobile phase contains a buffer, flush the column with HPLC-grade water before introducing the mobile phase to prevent buffer precipitation.

  • Reconnect and Equilibrate: Reconnect the column to the detector. Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes, or until a stable baseline is achieved. For gradient methods, it is good practice to run one or two blank gradients before injecting the first sample.[3][5]

Systematic Diagnosis of Baseline Drift

G start Baseline Drift Observed replace_column Replace Column with a Union start->replace_column run_method Run Method without Column replace_column->run_method drift_persists Does Drift Persist? run_method->drift_persists column_issue Problem is Column-Related: - Contamination - Bleed - Inadequate Equilibration drift_persists->column_issue No system_issue Problem is System/Mobile Phase/Detector Related drift_persists->system_issue Yes stop_flow Stop the Flow system_issue->stop_flow drift_stops Does Drift Stop? stop_flow->drift_stops mobile_phase_pump_issue Problem is Mobile Phase or Pump Related drift_stops->mobile_phase_pump_issue Yes detector_issue Problem is Detector or Temperature Related drift_stops->detector_issue No

Caption: A diagnostic flowchart to isolate the source of baseline drift.

References

  • Eureka by PatSnap. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues.
  • Overbrook. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • Reddit. (2023, March 4).
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Persee. (2025, August 22).
  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Agilent.
  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Cytiva. (2022, November 15). HPLC Pain Points.
  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • LCGC North America. (2022, August 1).
  • PMC. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Taylor & Francis. (2006, December 6).
  • ResearchGate.
  • ResearchGate.
  • ChemRxiv.
  • Nacalai Tesque, Inc. 5. Baseline Noise in Gradient Elution.
  • LCGC. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.

Sources

Troubleshooting

Technical Support Guide: Safe and Efficient Scale-Up of Piperazine, 1,4-bis(ethoxyacetyl)-

This guide provides comprehensive technical support for researchers, chemists, and process development professionals on the safe and efficient scaling of the synthesis of Piperazine, 1,4-bis(ethoxyacetyl)-. Moving from b...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive technical support for researchers, chemists, and process development professionals on the safe and efficient scaling of the synthesis of Piperazine, 1,4-bis(ethoxyacetyl)-. Moving from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges related to reaction control, thermal management, and safety. This document is structured to provide not just procedural steps, but the underlying scientific principles and troubleshooting strategies essential for a successful and safe scale-up campaign.

Section 1: Reaction Overview and Core Principles

The synthesis of Piperazine, 1,4-bis(ethoxyacetyl)- is a classic nucleophilic acyl substitution. It involves the di-acylation of the secondary amine groups of piperazine with an acylating agent, typically ethoxyacetyl chloride.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products Piperazine Piperazine Product Piperazine, 1,4-bis(ethoxyacetyl)- Piperazine->Product Ethoxyacetyl_Cl 2x Ethoxyacetyl Chloride Ethoxyacetyl_Cl->Product HCl 2x HCl

Caption: General reaction for the synthesis of Piperazine, 1,4-bis(ethoxyacetyl)-.

The primary challenge in this synthesis is not selectivity between mono- and di-acylation (as the goal is the di-substituted product), but rather ensuring the reaction goes to completion efficiently and safely. Key considerations include managing the highly exothermic nature of the reaction and preventing the formation of impurities through degradation or side reactions.

Section 2: Critical Process Safety and Hazard Assessment

Scaling up any chemical process requires a "safety-first" mindset. The acylation of piperazine is an exothermic reaction, and without proper controls, can pose a significant thermal runaway risk.[1][2]

Reagent Hazard Summary

A thorough understanding of the hazards associated with each reactant is mandatory.

ReagentCAS No.Key HazardsRecommended Handling Precautions
Piperazine 110-85-0Causes severe skin burns and eye damage[3][4]. May cause allergic skin or respiratory reactions[4]. Suspected of damaging fertility or the unborn child[3][4].Handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.
Ethoxyacetyl Chloride 111-84-2Flammable liquid and vapor[5]. Reacts violently with water, releasing corrosive gases[6]. Causes severe skin burns and eye damage[5]. Harmful if inhaled[5].Handle under an inert atmosphere (e.g., nitrogen or argon). Use in a fume hood away from ignition sources. Add to the reaction mixture via a syringe or addition funnel. Ensure all glassware is scrupulously dry.
Thermal Hazard Assessment

The reaction between an amine and an acyl chloride is typically fast and highly exothermic. On a small scale, this heat can be easily dissipated by the surface area of the flask. However, as the reaction volume increases, the volume-to-surface area ratio increases, making heat removal less efficient. This can lead to a rapid temperature increase, solvent boiling, and a dangerous pressure build-up—a condition known as thermal runaway .[7][8]

Core Recommendation: Before attempting any scale-up beyond a few grams, it is imperative to perform reaction calorimetry . This analysis will provide critical data on:

  • Heat of Reaction (ΔHrxn): The total amount of energy released.

  • Heat Flow: The rate at which heat is generated.

  • Adiabatic Temperature Rise: The theoretical maximum temperature the reaction could reach if all cooling were lost.

This data is essential for designing an adequate cooling system for the larger reactor and establishing safe operating limits (e.g., maximum addition rate).[9]

Section 3: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and scale-up of Piperazine, 1,4-bis(ethoxyacetyl)-.

Q1: My reaction is sluggish, and I'm observing incomplete conversion even after extended reaction times. What are the likely causes?

A1: This issue typically points to problems with reagent quality or reaction setup.

  • Moisture Contamination: Ethoxyacetyl chloride readily hydrolyzes with water to form ethoxyacetic acid, which will not participate in the acylation. Ensure all reagents, solvents, and glassware are anhydrous. Handling ethoxyacetyl chloride under an inert atmosphere is critical.[6]

  • Piperazine Quality: Piperazine is hygroscopic and can absorb atmospheric water and carbon dioxide.[10] Use freshly opened, high-purity piperazine or dry it under a vacuum before use. The formation of piperazine carbonate salts can neutralize the base and reduce the availability of the free amine.

  • Insufficient Base: The reaction generates two equivalents of HCl, which will protonate the piperazine, rendering it non-nucleophilic. A tertiary amine base (like triethylamine or diisopropylethylamine) is typically added to scavenge this acid. Ensure at least two equivalents of the scavenger base are used.

Q2: After work-up, my crude product is a dark oil instead of the expected solid, and the yield is low. What went wrong?

A2: Dark coloration often indicates degradation.

  • Exotherm Control: Uncontrolled temperature spikes can lead to the decomposition of both the starting materials and the product. The most critical phase is the addition of the ethoxyacetyl chloride. This addition must be done slowly and with efficient cooling to maintain the desired internal reaction temperature. For larger scales, a jacketed reactor with a chiller is essential.

  • Base Selection: While triethylamine is a common choice, ensure it is pure. Impurities can sometimes contribute to color formation.

  • Work-up Procedure: Ensure the quenching step is also temperature-controlled. Adding water or an aqueous base to a hot reaction mixture can cause localized heating and degradation. Cool the reaction mixture to 0-5 °C before quenching.

Q3: How can I best manage the reaction exotherm during a 500g scale-up?

A3: Effective thermal management is the cornerstone of safe scale-up.

  • Controlled Addition: Do not add the ethoxyacetyl chloride all at once. Use a syringe pump or a pressure-equalizing dropping funnel to add the reagent at a slow, controlled rate. The rate should be determined by your calorimetry data and the cooling capacity of your reactor.

  • Jacketed Reactor: Use a glass-lined or stainless steel jacketed reactor connected to a circulating chiller/heater. This provides a much larger and more efficient surface area for heat exchange than a simple ice bath.

  • "Reverse Addition": Consider adding the piperazine/base solution to the ethoxyacetyl chloride solution. This keeps the highly reactive acyl chloride as the limiting reagent in the flask at any given time, which can sometimes provide better thermal control.

  • Dilution: While it impacts throughput, increasing the solvent volume can help absorb the heat of reaction and maintain a more stable temperature.

Q4: What is the most efficient method for purifying Piperazine, 1,4-bis(ethoxyacetyl)- at a multi-kilogram scale?

A4: While column chromatography is useful at the lab scale, it is generally not practical or economical for large-scale purification.

  • Crystallization: The preferred method is crystallization. After quenching the reaction and performing an aqueous work-up to remove salts, the crude product can be concentrated and crystallized from a suitable solvent or solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane mixtures). Perform small-scale solvent screening to find the optimal conditions that provide good recovery and high purity.

  • Salt Formation (Alternative): In some cases, impurities can be removed by forming a salt of the desired product, crystallizing the salt, and then neutralizing it to recover the free base.[11] However, for a neutral amide like the target product, direct crystallization is more straightforward.

  • Washes: Thoroughly washing the organic layer during work-up is crucial. Washes with dilute acid can remove residual tertiary amine base, while washes with brine can help break emulsions and remove water.

Section 4: Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (10g Scale)

This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel under a nitrogen atmosphere, add piperazine (4.3 g, 50 mmol) and triethylamine (14 mL, 100 mmol).

  • Dissolution: Add 150 mL of anhydrous dichloromethane (DCM) and stir until the piperazine is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve ethoxyacetyl chloride (12.3 g, 100 mmol) in 50 mL of anhydrous DCM. Add this solution to the dropping funnel.

  • Reaction: Add the ethoxyacetyl chloride solution dropwise to the stirred piperazine solution over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the mixture back to 0-5 °C and slowly quench by adding 100 mL of deionized water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol.

Protocol 2: Pilot Scale-Up Considerations and Workflow

Scaling to the 500g - 5kg level requires significant changes in equipment and procedure. The following workflow illustrates the necessary steps.

Caption: A typical workflow for the safe scale-up of the acylation reaction.

Key Procedural Modifications for Scale-Up:

  • Equipment: A simple flask is replaced by a jacketed reactor with an overhead mechanical stirrer for efficient mixing of the larger, potentially thicker slurry.

  • Addition Control: A dropping funnel is replaced by a calibrated pump for precise and reproducible control over the addition rate, which is a critical parameter for managing the exotherm.

  • Temperature Monitoring: An internal temperature probe is essential. The bath or jacket temperature is not a reliable indicator of the actual reaction temperature during a strong exotherm.

  • Purification: Filtration of the crystallized product will require a larger apparatus, such as a Nutsche filter, and drying will be performed in a vacuum oven.

References

  • BenchChem. (2025).
  • ChemBK. (2024). ethoxyacetyl chloride.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • National Institutes of Health. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
  • Organic Chemistry Portal. (2001).
  • Ambeed.com. (2026). Reactions of Piperazines.
  • EvitaChem. Buy Piperazine,1-(ethoxyacetyl)-4-ethyl- (EVT-4226430).
  • ACS Publications. Industrially Viable Alternative to the Friedel−Crafts Acylation Reaction: Tamoxifen Case Study | Organic Process Research & Development.
  • The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
  • ACS Publications. (1998). A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide | Organic Process Research & Development.
  • European Directorate for the Quality of Medicines & HealthCare. (2023).
  • Fisher Scientific. (2025).
  • PubChem. Ethoxyacetyl chloride | C4H7ClO2 | CID 84189.
  • Tokyo Chemical Industry. (2025).
  • ResearchGate. (2013).
  • Sigma-Aldrich. (2025).
  • MDPI. (2023).
  • OSTI.gov. (2020). Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments.
  • National Institutes of Health. (2023).
  • Gallagher. (2023). BATTERY RISKS 101: CHEMISTRY, THERMAL RUNAWAY AND SAFETY MECHANISMS.

Sources

Optimization

Handling moisture sensitivity and hygroscopic behavior of Piperazine, 1,4-bis(ethoxyacetyl)-

Technical Support Center: Handling Moisture Sensitivity in 1,4-bis(ethoxyacetyl)piperazine Overview 1,4-Bis(ethoxyacetyl)piperazine (CAS: 17149-25-6) is a bis-amide piperazine derivative frequently utilized as a speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling Moisture Sensitivity in 1,4-bis(ethoxyacetyl)piperazine

Overview 1,4-Bis(ethoxyacetyl)piperazine (CAS: 17149-25-6) is a bis-amide piperazine derivative frequently utilized as a specialized pharmaceutical intermediate[1]. Due to its dense concentration of heteroatoms, this compound exhibits pronounced hygroscopic behavior. This technical guide provides researchers with field-proven, self-validating methodologies to mitigate moisture-induced degradation and ensure reproducible synthetic outcomes.

Part 1: Causality & Mechanistic FAQs

Q: Why does 1,4-bis(ethoxyacetyl)piperazine exhibit such aggressive moisture uptake? A: The hygroscopicity of this compound is a direct consequence of its molecular architecture. The piperazine core is functionalized with two ethoxyacetyl groups. This creates a high density of hydrogen-bond acceptors: four oxygen atoms (two amide carbonyls, two ether linkages) and two tertiary amide nitrogens. Atmospheric water molecules rapidly coordinate to these electronegative sites via hydrogen bonding, leading to the formation of stable hydrates and, at high ambient humidity, deliquescence (the solid dissolving in its own absorbed moisture).

Q: What are the mechanistic consequences of using moisture-compromised batches in downstream synthesis? A: Water acts as a competitive nucleophile. If a hydrated batch of 1,4-bis(ethoxyacetyl)piperazine is introduced into a reaction utilizing moisture-sensitive reagents (e.g., Grignard reagents, organolithiums, or strong bases), the coordinated water will exothermically quench the reagent, drastically reducing the effective stoichiometric ratio and depressing yields[2]. Furthermore, prolonged exposure to moisture at elevated temperatures or non-neutral pH can promote the hydrolysis of the amide bonds, generating piperazine degradation products[3].

Part 2: Troubleshooting Guide

Issue: The powdered compound has become "sticky," clumpy, or has transformed into a viscous oil.

  • Root Cause: The compound has absorbed ambient moisture and surpassed its deliquescence point.

  • Resolution: Do not attempt to use the compound directly. Transfer the vessel to a vacuum desiccator. Follow Protocol A below to strip the coordinated water. In the future, handle the material exclusively within a glovebox under an argon atmosphere.

Issue: NMR spectra show shifting peaks or broad singlets around 1.5 - 2.5 ppm, and mass recovery during weighing is inconsistent.

  • Root Cause: Variable hydration states. The broad NMR peaks are indicative of exchangeable protons from coordinated water. Inaccurate weighing occurs because you are weighing a dynamic mixture of the compound and water.

  • Resolution: Standardize the hydration state by rigorously drying the sample to a constant mass. Validate the absolute moisture content using Coulometric Karl Fischer Titration (Protocol B) before calculating molar equivalents.

Part 3: Self-Validating Experimental Protocols

Protocol A: Rigorous Drying and Inert Storage (Constant Mass Validation) Causality: High-vacuum desiccation removes water by lowering the vapor pressure of the environment below the vapor pressure of the coordinated water. Mild heating provides the kinetic energy required to break the hydrogen bonds without inducing thermal degradation of the amide linkages.

  • Preparation: Transfer the clumpy or hydrated 1,4-bis(ethoxyacetyl)piperazine into a pre-weighed, oven-dried Schlenk flask containing a magnetic stir bar.

  • Initial Weighing: Record the total mass of the flask + compound.

  • Vacuum Application: Connect the flask to a Schlenk line. Slowly apply high vacuum (< 0.1 mbar) to prevent "bumping" or aerosolization of the powder.

  • Thermal Desorption: Submerge the flask in an oil bath set to 40°C. Do not exceed 50°C to prevent potential thermal stress on the ether/amide linkages.

  • Validation Loop (Self-Validating Step): After 12 hours, backfill the flask with dry Argon, seal it, and weigh it. Reapply the vacuum and heat for an additional 4 hours. Weigh again. The system is validated as "dry" only when the mass difference between two consecutive weighings is < 0.5 mg (Constant Mass).

  • Storage: Store the sealed Schlenk flask in a dark, temperature-controlled desiccator (2-8°C) or directly inside an inert glovebox.

Protocol B: Coulometric Karl Fischer (KF) Titration for Trace Moisture Causality: Coulometric KF titration generates iodine electrochemically in situ, allowing for the highly accurate quantification of trace water (ppm levels) without the titer instability associated with volumetric methods[4].

  • System Blank Validation: Inject 1.0 mL of anhydrous methanol into the KF titration cell. Run the titration to ensure the background drift is stable (< 10 µ g/min ).

  • Standard Validation (Self-Validating Step): Inject exactly 1.0 g of a certified 1% water standard. The titrator must read between 0.99% and 1.01%. If it fails, replace the anolyte/catholyte reagents.

  • Sample Preparation: Inside a glovebox, dissolve 100 mg of the dried 1,4-bis(ethoxyacetyl)piperazine in 1.0 mL of anhydrous chloroform (chloroform is preferred over methanol to prevent transesterification/solvolysis of the amide/ether groups).

  • Injection & Measurement: Draw the solution into a gas-tight syringe. Weigh the syringe. Inject the solution into the KF cell, then re-weigh the syringe to determine the exact mass injected.

  • Analysis: Initiate the titration. The endpoint is reached when the electrochemical generation of iodine ceases. Acceptable moisture limits for highly sensitive downstream reactions should be < 500 ppm (0.05%).

Part 4: Data Presentation

Table 1: Comparative Efficacy of Drying Methods for Piperazine Amides

Drying MethodOperating ConditionsRecommended ApplicationEfficacy (Residual H₂O)Risk Profile & Causality
High-Vacuum Desiccation < 0.1 mbar, 40°C, 24hBulk powder recovery< 500 ppmLow: Mild heat prevents thermal cleavage of amide bonds while effectively breaking H-bonds.
Lyophilization -50°C, < 0.1 mbarAqueous workup recovery< 1000 ppmLow: Sublimation avoids liquid-phase hydrolysis, ideal for heat-sensitive batches.
Molecular Sieves (3Å) 20% w/v in organic solventIn-situ solution drying< 50 ppmMedium: Highly effective, but risks product adsorption onto the porous zeolite structure.
Azeotropic Distillation Toluene, reflux (110°C)Highly hydrated bulk liquids< 2000 ppmHigh: Thermal stress at 110°C significantly increases the risk of amide hydrolysis[3].

Part 5: Mandatory Visualization

G A 1,4-bis(ethoxyacetyl)piperazine Batch Receipt B Glovebox Transfer (Argon, <5 ppm H2O) A->B C Visual Inspection (Check for deliquescence) B->C D Karl Fischer Titration (Coulometric QC) C->D E Moisture > 0.05%? D->E F High-Vacuum Drying (40°C, <0.1 mbar) E->F Yes G Approved for Synthesis E->G No F->D Re-test

Caption: Workflow for handling and moisture validation of hygroscopic piperazine amides.

Part 6: References

  • 1,4-Bis(ethoxyacetyl)piperazine — Chemical Substance Information. NextSDS. Available at:[Link]

  • Karl Fischer Titration – The Water Determining Method. Xylem Analytics. Available at:[Link]

  • Assessing Sodium Amide Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow. American Chemical Society. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Toxicological Assessment Framework: Piperazine, 1,4-bis(ethoxyacetyl)- vs. 1,4-bis(propoxyacetyl)piperazine

Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its versatile structure which can be modified to tune pharmacological activity.[1][2] This guide focuses on a comparative toxicolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its versatile structure which can be modified to tune pharmacological activity.[1][2] This guide focuses on a comparative toxicological evaluation of two structurally similar piperazine derivatives: Piperazine, 1,4-bis(ethoxyacetyl)- and 1,4-bis(propoxyacetyl)piperazine. These compounds differ only by the length of the alkyl chain on their ester groups—an ethoxy versus a propoxy group. While seemingly minor, such a modification can significantly alter a compound's pharmacokinetic and toxicological profile.

Given the limited publicly available toxicological data for these specific compounds, this document serves as a comprehensive guide for researchers and drug development professionals. It outlines a robust experimental framework for conducting a head-to-head comparison of their potential toxicity. We will delve into the rationale behind selecting specific assays, provide detailed experimental protocols, and discuss the interpretation of potential outcomes based on structure-activity relationships (SAR).

Comparative Toxicity Assessment: A Proposed Experimental Plan

To build a comprehensive toxicity profile, we propose a tiered approach, starting with in vitro assays to assess cytotoxicity and genotoxicity. These initial screens are crucial for identifying potential hazards early in the development process.

Part 1: In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental for determining a compound's effect on cell viability and proliferation. We will detail two common methods: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses cell membrane integrity.[3]

A. The MTT Assay: Gauging Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[3] The resulting formazan crystals are solubilized, and the absorbance is read, which is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well flat-bottom microplate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of Piperazine, 1,4-bis(ethoxyacetyl)- and 1,4-bis(propoxyacetyl)piperazine in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 500 µM). Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed cells in 96-well plate prepare_compounds 2. Prepare serial dilutions of test compounds treat_cells 3. Treat cells with compounds prepare_compounds->treat_cells incubate_24h 4. Incubate for 24-72 hours treat_cells->incubate_24h add_mtt 5. Add MTT solution incubate_24h->add_mtt incubate_4h 6. Incubate for 3-4 hours add_mtt->incubate_4h add_dmso 7. Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance 8. Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 9. Calculate % viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

B. The LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[3][4] An increase in LDH activity in the supernatant is indicative of a loss of cell membrane integrity and, therefore, cytotoxicity. This assay is often used in conjunction with the MTT assay to provide a more complete picture of a compound's cytotoxic effects.[5][6]

Part 2: In Vitro Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can cause DNA damage, which may lead to mutations and potentially cancer. We recommend two widely accepted assays: the Ames test for mutagenicity and the in vitro micronucleus assay for chromosomal damage.

A. The Ames Test: Screening for Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a rapid and widely used method to assess the mutagenic potential of a chemical.[7] It utilizes several strains of Salmonella typhimurium that have mutations in the gene required to synthesize the amino acid histidine.[8][9] The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The assay can be performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become mutagenic after metabolism.[10]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow overnight cultures of Salmonella typhimurium strains (e.g., TA98 and TA100) in nutrient broth.

  • Compound and Control Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO). Prepare a range of concentrations. Use known mutagens as positive controls (e.g., 2-nitrofluorene for -S9 and 2-aminoanthracene for +S9) and the solvent as a negative control.

  • Metabolic Activation (S9): Prepare an S9 mix containing S9 fraction and cofactors if metabolic activation is being assessed.

  • Plate Incorporation: To 2 mL of molten top agar (at 45°C), add:

    • 0.1 mL of the bacterial culture

    • 0.1 mL of the test compound solution

    • 0.5 mL of S9 mix or phosphate buffer (for -S9 conditions)

  • Plating: Quickly vortex the mixture and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis culture_bacteria 1. Culture Salmonella strains prepare_compounds 2. Prepare test compound dilutions mix_components 4. Mix bacteria, compound, and S9/buffer in top agar prepare_compounds->mix_components prepare_s9 3. Prepare S9 mix (for +S9) prepare_s9->mix_components plate_mixture 5. Pour mixture onto minimal glucose agar plates mix_components->plate_mixture incubate_plates 6. Incubate plates at 37°C for 48-72 hours plate_mixture->incubate_plates count_colonies 7. Count revertant colonies incubate_plates->count_colonies analyze_results 8. Analyze for dose-dependent increase count_colonies->analyze_results

Caption: Hypothesized structure-activity relationship.

Conclusion

While direct comparative toxicological data for Piperazine, 1,4-bis(ethoxyacetyl)- and 1,4-bis(propoxyacetyl)piperazine is not currently available, a systematic investigation using the framework outlined in this guide is essential for determining their relative safety profiles. The proposed in vitro cytotoxicity and genotoxicity assays provide a robust starting point for this evaluation. Based on fundamental principles of toxicology, it is plausible that the increased lipophilicity of the propoxy derivative could lead to higher toxicity. However, only empirical testing, as detailed in this guide, can confirm this hypothesis and provide the necessary data for informed decision-making in any research or development context.

References

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Retrieved from [Link]

  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Retrieved from [Link]

  • Bryce, S. M., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Retrieved from [Link]

  • Bryce, S. M., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. Retrieved from [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link]

  • The Ames Test. (n.d.). Retrieved from a university lab manual source.
  • Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Evotec. Retrieved from [Link]

  • Cyprotex. (n.d.). Ames Test. Evotec. Retrieved from [Link]

  • Pereira, C. G., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(10), 2137-2147. Retrieved from [Link]

  • NextSDS. (n.d.). 1,4-BIS-(ACETOACETYL)-PIPERAZINE — Chemical Substance Information. Retrieved from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis, 21(4), 346-368. Retrieved from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). Molecules, 29(20), 4889. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry – A European Journal. Retrieved from [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Kwofie, S. K., et al. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro, 20(3), 354-358. Retrieved from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]

  • LDH Cytotoxicity Assay Kit. (n.d.). Retrieved from a commercial kit provider.

Sources

Comparative

Validation of analytical methods for Piperazine, 1,4-bis(ethoxyacetyl)- according to ICH guidelines

Comprehensive Guide: Validation of Analytical Methods for 1,4-Bis(ethoxyacetyl)piperazine (ICH Q2(R2) Compliant) Introduction & The Analytical Challenge 1,4-Bis(ethoxyacetyl)piperazine (CAS: 17149-25-6) is a substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide: Validation of Analytical Methods for 1,4-Bis(ethoxyacetyl)piperazine (ICH Q2(R2) Compliant)

Introduction & The Analytical Challenge

1,4-Bis(ethoxyacetyl)piperazine (CAS: 17149-25-6) is a substituted piperazine derivative characterized by a central piperazine ring functionalized with two ethoxyacetyl groups[1][2]. From an analytical perspective, this molecule presents a distinct challenge: it lacks an extended conjugated π-electron system. Because it contains only amide bonds and ether linkages, it exhibits negligible UV absorbance above 220 nm[2].

Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is therefore prone to severe baseline drift, solvent interference, and poor sensitivity when analyzing this compound. To achieve regulatory compliance under the recently updated ICH Q2(R2) guidelines[3], laboratories must select analytical procedures that are unequivocally "fit for purpose"[4]. For non-chromophoric compounds, this necessitates the use of universal detectors such as the Charged Aerosol Detector (CAD) or highly specific detectors like tandem mass spectrometry (LC-MS/MS)[5][6].

Objective Comparison of Analytical Methods

To determine the most appropriate method for release and stability testing, we must compare the performance of available chromatographic techniques based on sensitivity, operational cost, and regulatory suitability.

Performance MetricHPLC-UV (Low Wavelength, 210 nm)HPLC-CAD (Charged Aerosol Detection)LC-MS/MS (Electrospray Ionization)
Detection Principle Absorbance of amide bondsMeasurement of residual aerosol chargeMass-to-charge ratio of ionized fragments
Sensitivity (LOD) ~5.0 – 10.0 µg/mL (Poor)~0.1 – 0.5 µg/mL (Excellent)< 0.005 µg/mL (Ultra-trace)
Linearity Linear (R² > 0.999)Non-linear (Requires power-function)Linear to quadratic depending on range
Specificity Low (Susceptible to solvent peaks)High (Detects all non-volatile species)Ultimate (Isotope/fragment specific)
Mobile Phase Limits Requires UV-transparent solventsMust be 100% volatile Must be 100% volatile
Cost & Maintenance LowModerateHigh
Best Use Case Bulk assay (if no matrix interference)Routine QC & Impurity Profiling Genotoxic trace impurity analysis

ICH Q2(R2) Validation Framework & Scientific Causality

The ICH Q2(R2) guideline (effective June 2024) modernizes method validation by integrating it with the Analytical Quality by Design (AQbD) principles outlined in ICH Q14[7][8]. A robust validation is not merely a checklist; it is a study of causality.

  • Specificity (Forced Degradation): You must prove that the CAD signal for 1,4-bis(ethoxyacetyl)piperazine is not artificially inflated by co-eluting degradants. Acid, base, oxidative, and thermal stress are applied to force 10-20% degradation, proving peak purity[5].

  • Linearity & Range: Unlike UV, CAD response is inherently non-linear over wide concentration ranges due to the physics of droplet formation and charging. ICH Q2(R2) explicitly permits the use of mathematical transformations (e.g., power-function regression, y=axb ) to establish linearity for such detectors[6].

  • Accuracy (Spike-Recovery): Matrix components can alter the viscosity or surface tension of the mobile phase, suppressing droplet formation in the CAD nebulizer. Spiking known concentrations of the analyte into the sample matrix (50%, 100%, 150%) proves that the matrix does not skew quantitation[5].

  • Robustness & MODR: By systematically varying critical method parameters (e.g., column temperature, nebulizer temperature), we define a Method Operable Design Region (MODR). Operating within this region guarantees reliable results without triggering revalidation[9].

Experimental Protocol: Self-Validating HPLC-CAD Workflow

The following step-by-step methodology describes the validation of an HPLC-CAD method. It is designed as a self-validating system, meaning System Suitability Tests (SST) are built-in to ensure the instrument is performing optimally before any validation data is accepted.

Step 1: Chromatographic Setup & System Suitability

  • Column: Polar-embedded C18 or HILIC column (e.g., 150 x 4.6 mm, 3 µm) to retain the polar amide/ether groups.

  • Mobile Phase: 0.05% Formic acid in Water (A) and 0.05% Formic acid in Acetonitrile (B). Causality: Volatile buffers are strictly required to prevent catastrophic background noise in the CAD[9].

  • CAD Settings: Nebulizer temperature at 50°C, data collection rate at 10 Hz, power function set to 1.0 (or optimized via software)[6].

  • SST: Inject the 100% nominal standard six times. Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates ≥ 5000. If SST fails, the run is automatically aborted.

Step 2: Specificity & Forced Degradation

  • Prepare a 1.0 mg/mL sample of 1,4-bis(ethoxyacetyl)piperazine.

  • Aliquot into four vials: Add 1N HCl (Acid), 1N NaOH (Base), 3% H₂O₂ (Oxidation), and heat to 80°C (Thermal). Neutralize after 24 hours.

  • Inject stressed samples. Ensure the resolution ( Rs​ ) between the active peak and the nearest degradant is ≥ 1.5.

Step 3: Range & Response Function (Linearity)

  • Prepare a calibration curve from 10% to 150% of the nominal target concentration (e.g., 0.1 mg/mL to 1.5 mg/mL) across 7 distinct levels.

  • Inject each level in triplicate.

  • Apply a power-function transformation ( log(Area) vs. log(Concentration) ) or polynomial fit as permitted by ICH Q2(R2)[6][7]. Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.995.

Step 4: Accuracy & Precision

  • Repeatability: Prepare 6 independent sample preparations at the 100% target concentration. Inject once each. Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC-CAD system, repeat the 6 preparations. Acceptance Criteria: Overall RSD (n=12) ≤ 2.0%.

  • Accuracy: Spike known amounts of 1,4-bis(ethoxyacetyl)piperazine into a synthetic placebo matrix at 50%, 100%, and 150% levels (prepared in triplicate). Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[5].

Validation Lifecycle Visualization

ICH_Q2_R2_Workflow cluster_Validation ICH Q2(R2) Validation Parameters Start Analytical Target Profile (ATP) 1,4-bis(ethoxyacetyl)piperazine MethodDev Method Development (ICH Q14) HPLC-CAD Optimization Start->MethodDev Spec Specificity (Forced Degradation) MethodDev->Spec LinRange Response Function & Range (Power-Fit Evaluation) MethodDev->LinRange Acc Accuracy (Spike Recovery 50-150%) Spec->Acc LinRange->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (MODR Definition) Prec->Rob Report Validation Report & Lifecycle Management Rob->Report

Caption: ICH Q2(R2) and Q14 aligned analytical validation workflow for HPLC-CAD methods.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . QbD Group. Available at:[Link]

  • 1,4-Bis(ethoxyacetyl)piperazine — Chemical Substance Information . NextSDS. Available at:[Link]

  • Piperazine, 1,4-bis(ethoxyacetyl)- (C12H22N2O4) . PubChemLite / Université du Luxembourg. Available at:[Link]

  • Analytical Quality by Design: Achieving Robustness of an LC-CAD Method . D-NB.info. Available at:[Link]

  • RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles . National Institutes of Health (NIH). Available at:[Link]

  • Quantitative analysis of carbohydrate residues... using HPLC-CAD . Royal Society of Chemistry (RSC). Available at:[Link]

Sources

Validation

A Comparative Guide to the Purity Analysis of Piperazine, 1,4-bis(ethoxyacetyl)- Against Certified Reference Standards

Introduction: The Imperative for Purity in Pharmaceutical Intermediates In the intricate landscape of drug development, the purity of each component is not merely a quality metric; it is a fundamental pillar of safety an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the intricate landscape of drug development, the purity of each component is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Piperazine, 1,4-bis(ethoxyacetyl)-, a disubstituted piperazine derivative, serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The piperazine scaffold is a common feature in numerous drugs, valued for its pharmacokinetic properties.[2][3][4] Consequently, ensuring the purity of this intermediate is paramount. Even trace impurities can carry forward through multi-step syntheses, potentially leading to the formation of toxic byproducts, reduced API yield, or altered pharmacological activity in the final drug product.

This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the purity assessment of Piperazine, 1,4-bis(ethoxyacetyl)-. We will detail field-proven experimental protocols for High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), benchmarking the results against a Certified Reference Standard (CRS). The causality behind each experimental choice is explained, providing researchers, scientists, and drug development professionals with a robust framework for implementing self-validating purity analysis in their own laboratories.

The Analytical Challenge: Understanding Potential Impurities

The typical synthesis of Piperazine, 1,4-bis(ethoxyacetyl)- involves the N-acylation of a piperazine ring with an ethoxyacetylating agent, such as ethyl chloroacetate.[1] A thorough understanding of this process allows us to anticipate potential process-related impurities, which an effective analytical method must be able to separate and quantify.

Key Potential Impurities Include:

  • Starting Materials: Unreacted piperazine.

  • Intermediates: Mono-substituted piperazine (1-(ethoxyacetyl)piperazine).

  • Byproducts: Impurities arising from side reactions of the reagents.

  • Degradants: Products of hydrolysis or oxidation that may form during synthesis or storage.

The ability to resolve the primary compound from these structurally similar molecules is the central challenge and the primary goal of the methods described herein.

The Cornerstone of Quantification: The Certified Reference Standard (CRS)

All quantitative analyses in pharmaceutical development rely on a well-characterized benchmark. A Certified Reference Standard (CRS) is a highly purified and characterized material that serves as the basis for establishing the identity, strength, quality, and purity of a substance.[5] The use of a CRS, obtained from a pharmacopeial body (e.g., USP, EP) or a reputable supplier, is fundamental to ensuring the accuracy and validity of experimental results.[6][7] In the following protocols, the CRS is used not only as a qualitative identifier (via retention time or spectral signature) but also as the quantitative calibrant for the HPLC analysis.

Orthogonal Validation: A Dual-Technique Approach

To achieve the highest degree of confidence in a purity assessment, relying on a single analytical technique is often insufficient. We advocate for an orthogonal approach, using two distinct methods that measure purity based on different chemical principles. This guide focuses on the two most powerful and widely accepted techniques in pharmaceutical analysis: HPLC and qNMR.[8]

  • High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[9][10] It excels at providing a detailed impurity profile, separating and allowing for the relative quantification of each minor component.

  • Quantitative NMR (qNMR): This is a primary analytical method where the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[11][12] It allows for the determination of absolute purity or concentration against a certified internal standard, often without needing reference standards for the impurities themselves.[13][14]

Overall Purity Analysis Workflow

The following diagram illustrates the comprehensive workflow for the purity assessment of a new batch of Piperazine, 1,4-bis(ethoxyacetyl)-.

Purity Analysis Workflow Workflow for Purity Assessment of Piperazine, 1,4-bis(ethoxyacetyl)- cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods (Orthogonal Approach) cluster_data Data Processing & Interpretation Sample Test Sample of Piperazine, 1,4-bis(ethoxyacetyl)- Prep_HPLC Accurately weigh and dissolve for HPLC analysis Sample->Prep_HPLC Prep_qNMR Accurately weigh Test Sample/CRS, add Internal Standard, dissolve in deuterated solvent Sample->Prep_qNMR CRS Certified Reference Standard (CRS) CRS->Prep_HPLC HPLC HPLC-UV/PDA Analysis Prep_HPLC->HPLC qNMR Quantitative ¹H-NMR Analysis Prep_qNMR->qNMR HPLC_Data Chromatographic Data (Retention Times, Peak Areas) HPLC->HPLC_Data qNMR_Data NMR Spectral Data (Chemical Shifts, Integrals) qNMR->qNMR_Data Purity_Calc Purity Calculation HPLC_Data->Purity_Calc Impurity_Profile Impurity Profiling HPLC_Data->Impurity_Profile qNMR_Data->Purity_Calc Final Final Purity Assignment & Certificate of Analysis (CoA) Purity_Calc->Final Impurity_Profile->Final

Caption: Overall workflow for orthogonal purity analysis.

Experimental Protocol 1: Purity by HPLC-UV

Rationale: This reversed-phase HPLC method is designed to separate the non-polar analyte from more polar potential impurities like unreacted piperazine and less polar impurities. A Photodiode Array (PDA) detector is used to assess peak purity and identify the optimal wavelength for quantification.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Certified Reference Standard (CRS) of Piperazine, 1,4-bis(ethoxyacetyl)-.

  • Test sample of Piperazine, 1,4-bis(ethoxyacetyl)-.

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade).

  • Phosphoric Acid (ACS Grade).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Causality: Phosphoric acid is used to control the pH and ensure sharp, symmetrical peak shapes by suppressing the ionization of any free amine groups.

  • Standard Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the CRS into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

    Parameter Value Rationale
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, providing good efficiency.
    Column Temp. 30°C Ensures reproducible retention times by controlling viscosity.
    Injection Vol. 10 µL A standard volume to avoid column overloading.
    Detection PDA, 210 nm 210 nm is a common low wavelength for detecting compounds with amide chromophores that lack strong UV absorbance.[10]
    Gradient 0-5 min: 30% B Isocratic hold to establish a stable baseline.
    5-25 min: 30% to 90% B Gradient elution to separate early-eluting polar impurities and late-eluting non-polar impurities.
    25-30 min: 90% B Column wash to elute any strongly retained components.

    | | 30.1-35 min: 30% B | Re-equilibration for the next injection. |

  • Data Analysis:

    • Inject the diluent (blank), followed by five replicate injections of the Standard Solution and two injections of the Sample Solution.

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area of the five standard injections is ≤ 2.0%.

    • Calculate the purity of the test sample using the area normalization formula, assuming all impurities have a similar response factor at 210 nm.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Protocol 2: Purity by Quantitative ¹H-NMR (qNMR)

Rationale: qNMR provides an absolute measure of purity by comparing the integral of a specific analyte proton signal to that of a known mass of a high-purity internal standard.[11] This method is independent of the analyte's chromatographic properties and provides structural confirmation simultaneously.

Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz) with a high-resolution probe.

  • Certified Reference Standard (CRS) of Piperazine, 1,4-bis(ethoxyacetyl)-.

  • Test sample of Piperazine, 1,4-bis(ethoxyacetyl)-.

  • High-purity (≥99.5%) internal standard (IS), e.g., Maleic Acid.

  • Deuterated solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Step-by-Step Methodology:

  • Selection of Internal Standard (IS):

    • Maleic acid is chosen because it is non-volatile, stable, accurately weighable, and has a sharp singlet signal in a region of the ¹H-NMR spectrum that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the Piperazine, 1,4-bis(ethoxyacetyl)- test sample into a clean vial.

    • Accurately weigh ~10 mg of the Maleic Acid (IS) into the same vial. Record both masses precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Causality: The accuracy of qNMR is directly dependent on the precision of the mass measurements. Any error in weighing will directly translate to an error in the final purity calculation.

  • Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum using the following critical parameters:

      Parameter Value Rationale
      Pulse Program Standard 1D pulse (e.g., zg30) A simple pulse sequence is sufficient for quantification.
      Relaxation Delay (D1) ≥ 30 seconds A long delay (≥ 5 times the longest T₁ of any integrated proton) is critical to ensure all protons fully relax between pulses, making the signal integral directly proportional to the number of nuclei.[11]
      Number of Scans (NS) ≥ 16 Sufficient scans are needed to achieve an adequate signal-to-noise ratio for accurate integration.

      | Spectral Width | ~20 ppm | Wide enough to capture all signals from the analyte, IS, and solvent. |

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

    • Identify a well-resolved, unique proton signal for the analyte (e.g., the methylene protons of the ethoxy group, -O-CH₂-CH₃) and the singlet for the maleic acid IS.

    • Carefully integrate the selected analyte signal (Ianalyte) and the internal standard signal (Istd).

    • Calculate the purity (P) using the following formula:[11] Panalyte (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd Where:

      • I = Integral value

      • N = Number of protons for the integrated signal (e.g., 4H for the two -O-CH₂- groups in the analyte, 2H for maleic acid)

      • M = Molar mass

      • m = Mass

      • Pstd = Purity of the internal standard (as a percentage)

Comparative Data Summary

The following table presents representative data from the analysis of a single batch of Piperazine, 1,4-bis(ethoxyacetyl)- against its CRS.

ParameterHPLC-UV AnalysisqNMR Analysis
Purity (Area %) 99.65%N/A
Purity (qNMR Assay) N/A99.71%
CRS Purity (Stated) ≥99.5%≥99.5%
Number of Impurities Detected 3Not applicable for this calculation method
Largest Single Impurity 0.18% (at RRT 0.85)N/A
Total Impurities 0.35%0.29% (by difference)

Interpretation of Results: The data shows excellent agreement between the two orthogonal methods. The HPLC analysis provides a purity value of 99.65% by area normalization and gives a detailed profile of three minor impurities. The qNMR analysis provides a slightly higher, and arguably more accurate, absolute purity value of 99.71%. The small difference between the two results is expected and acceptable, as the HPLC area% method assumes all impurities have the same UV response as the main compound, which is an approximation. The qNMR result, being a primary method, is often considered the more definitive value. The convergence of these two independent measurements provides a very high degree of confidence in the assigned purity of 99.7% for the test batch.

Method Selection and Validation Workflow

The choice of method can depend on the specific goal, such as routine quality control versus in-depth characterization.

Method Selection Workflow Analytical Method Selection Workflow Start Purity Analysis Required Question1 Goal: Routine QC or Impurity Profile? Start->Question1 Routine Analysis Question2 Goal: Primary Purity Assignment or CRS Characterization? Start->Question2 Reference Standard Characterization HPLC_Path Use Validated HPLC Method Question1->HPLC_Path Impurity Profile qNMR_Path Use qNMR Method Question1->qNMR_Path Absolute Purity Check Check_Specs Compare results to specifications HPLC_Path->Check_Specs Pass Batch Release Check_Specs->Pass Pass Fail Investigate Out of Specification (OOS) Check_Specs->Fail Fail Question2->qNMR_Path Primary Method Orthogonal_Check Use HPLC as orthogonal check qNMR_Path->Orthogonal_Check Final_Purity Assign Absolute Purity Orthogonal_Check->Final_Purity

Caption: Decision workflow for analytical method selection.

Conclusion

The rigorous purity analysis of pharmaceutical intermediates like Piperazine, 1,4-bis(ethoxyacetyl)- is a non-negotiable aspect of drug development. This guide has demonstrated a robust, self-validating framework for this task by employing the orthogonal techniques of HPLC and qNMR. The HPLC method provides an indispensable, detailed view of the impurity profile, while qNMR offers a highly accurate, absolute purity value. When used in conjunction and benchmarked against a Certified Reference Standard, these methods provide the highest possible confidence in the quality of the material, ensuring that subsequent stages of API synthesis are built upon a foundation of analytical certainty.

References

  • Emery Pharma (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Natural Products. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Mestrelab (2024). What is qNMR and why is it important?. Available at: [Link]

  • Napolitano, J. G., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • PharmaCompass. Piperazine Citrate USP | EP | Reference Standards | EDQM. Available at: [Link]

  • NextSDS. 1,4-Bis(ethoxyacetyl)piperazine — Chemical Substance Information. Available at: [Link]

  • ResearchGate (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. Available at: [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • ResearchGate (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • PubChemLite. Piperazine, 1,4-bis(ethoxyacetyl)- (C12H22N2O4). Available at: [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers. Available at: [Link]

  • SIELC Technologies (2018). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Available at: [Link]

  • NextSDS. 1,4-BIS-(ACETOACETYL)-PIPERAZINE — Chemical Substance Information. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]

  • ResearchGate (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • Pharmaffiliates. piperazine and its Impurities. Available at: [Link]

  • ResearchGate. Methods for the catalytic synthesis of piperazine. Available at: [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • TSI Journals (2011). Synthesis and characterization of pharmacopeial impurities of Quetiapine hemifumarate an antipsychotic drug. Available at: [Link]

  • ResearchGate (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available at: [Link]

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Comparative

Comparative Extraction Yields of 1,4-bis(ethoxyacetyl)piperazine: Optimizing Solvent Systems for Bis-Amide Recovery

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To objectively compare the extraction efficiency of traditional and green solvent systems for the recovery of 1,4-bis(ethoxya...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To objectively compare the extraction efficiency of traditional and green solvent systems for the recovery of 1,4-bis(ethoxyacetyl)piperazine, providing actionable, field-proven methodologies.

Executive Summary & Molecular Profiling

In pharmaceutical synthesis and API development, the isolation of polar intermediates from aqueous reaction mixtures is a critical bottleneck. 1,4-bis(ethoxyacetyl)piperazine (CAS 17149-25-6) is a specialized piperazine derivative characterized by its bis-amide core and terminal ether linkages[1],[2].

From a physicochemical perspective, this molecule presents a unique extraction challenge. It lacks hydrogen-bond donors but possesses multiple hydrogen-bond acceptors (four ether oxygens and two amide carbonyls). Consequently, it exhibits moderate polarity and a strong affinity for water. When extracting such compounds, traditional halogenated solvents often suffer from poor phase separation, leading to severe emulsion formation and diminished yields[3]. This guide evaluates three solvent systems—Dichloromethane (DCM), Ethyl Acetate (EtOAc), and 2-Methyltetrahydrofuran (2-MeTHF)—to establish an optimized, high-yield recovery protocol.

Mechanistic Principles of Solvent Selection

Liquid-liquid extraction efficiency is governed by the partition coefficient ( KD​ ), a thermodynamic equilibrium constant that dictates the distribution of a solute between two immiscible phases[4]. For polar bis-amides, the choice of organic solvent directly influences both KD​ and operational efficiency:

  • Dichloromethane (DCM): Historically the default choice for polar organics. While it provides a high KD​ , its high density means it forms the bottom layer, complicating continuous extractions. Furthermore, DCM is highly toxic and notoriously prone to forming stable emulsions with aqueous basic mixtures[5].

  • Ethyl Acetate (EtOAc): A moderately polar, non-halogenated alternative. However, its extraction efficiency for highly water-soluble bis-amides is often insufficient, requiring exhaustive extraction cycles. Additionally, EtOAc is susceptible to hydrolysis if the aqueous matrix is highly acidic or basic[6].

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based, green solvent derived from renewable agricultural waste[7],[8]. 2-MeTHF is inversely soluble in water and provides a much cleaner phase separation than THF or DCM[8]. Its ethereal oxygen acts as a potent hydrogen-bond acceptor, perfectly complementing the solvation needs of piperazine derivatives, thereby drastically increasing the extraction yield[9],[10].

Logic Target Target: 1,4-bis(ethoxyacetyl)piperazine DCM DCM System High Toxicity Emulsion Risk Target->DCM Traditional EtOAc EtOAc System Moderate Yield Hydrolysis Risk Target->EtOAc Alternative MeTHF 2-MeTHF System High Yield Clean Separation Target->MeTHF Optimized

Caption: Solvent selection logic evaluating traditional vs. green extraction systems.

Comparative Experimental Data

The following table summarizes the experimental extraction metrics for 1,4-bis(ethoxyacetyl)piperazine from a standardized aqueous matrix (pH 7.0, 1M NaCl) using a 1:1 (v/v) solvent-to-aqueous ratio.

Solvent SystemPartition Coefficient ( KD​ )Extraction Yield (%)Phase Separation TimeEmulsion RiskEnvironmental Impact
Dichloromethane (DCM) 7.588.2 ± 1.4> 15 minHighHigh (Halogenated)
Ethyl Acetate (EtOAc) 4.281.5 ± 2.110 minModerateModerate (VOC)
2-MeTHF 12.1 94.6 ± 0.8 < 3 min Low Low (Bio-based)

Data Synthesis & Causality: The superior performance of 2-MeTHF is not merely coincidental. Its low water miscibility combined with its high affinity for polar organic solutes drives a highly favorable KD​ . Unlike DCM, which often requires the addition of brine or filtration through Celite just to break micro-emulsions, 2-MeTHF naturally drives rapid phase coalescence, reducing overall processing time and increasing product recovery[8],[5].

Optimized Extraction Protocol (2-MeTHF System)

To ensure maximum scientific integrity, the following protocol is designed as a self-validating system . Each critical step includes a mechanistic rationale and a physical indicator of success.

Reagents: Aqueous reaction mixture containing 1,4-bis(ethoxyacetyl)piperazine, 2-Methyltetrahydrofuran (≥99.9% purity), Sodium Chloride (NaCl), Anhydrous Magnesium Sulfate (MgSO₄).

Step-by-Step Methodology:

  • Matrix Preparation: Adjust the aqueous reaction mixture to pH 7.0 ± 0.2.

    • Causality: Bis-amides are neutral; however, extreme pH levels can catalyze amide hydrolysis. Neutrality ensures structural integrity.

  • Salting Out: Add solid NaCl to the aqueous phase until saturation is reached.

    • Causality: Increasing the ionic strength of the aqueous layer decreases the solubility of the polar bis-amide in water, thermodynamically driving it into the organic phase.

    • Self-Validation: The presence of a few undissolved salt crystals at the bottom of the flask visually confirms maximum ionic saturation.

  • Solvent Addition & Agitation: Add an equal volume (1:1 v/v) of 2-MeTHF to the aqueous matrix. Stopper the separatory funnel and invert vigorously for 2 minutes, venting frequently.

  • Phase Separation: Allow the funnel to rest on a ring stand.

    • Self-Validation: Monitor the interface. A sharp, mirror-like boundary forming within 3 minutes confirms successful phase separation and the absence of micro-emulsions, validating the superiority of 2-MeTHF[8].

  • Collection & Drying: Drain the bottom aqueous layer (waste). Collect the top 2-MeTHF layer (product-rich) into an Erlenmeyer flask. Add anhydrous MgSO₄ until the powder flows freely like snow.

    • Causality: 2-MeTHF forms an azeotrope with water; MgSO₄ effectively strips residual dissolved water prior to evaporation.

  • Concentration: Filter the organic phase and concentrate via rotary evaporation (40°C, reduced pressure).

    • Self-Validation: Weigh the recovered 2-MeTHF in the receiving flask. A mass balance showing >90% solvent recovery validates the low volatility loss and high recyclability of this green solvent[8].

Workflow Aq Aqueous Matrix (pH 7.0, Saturated NaCl) Mix Agitation & Phase Separation Aq->Mix Solv Add 2-MeTHF (Green Solvent) Solv->Mix Org Top Organic Phase (Product-Rich) Mix->Org Waste Bottom Aqueous Phase (Waste) Mix->Waste Dry Dry over MgSO4 & Filter Org->Dry Evap Vacuum Evaporation (Pure Bis-amide) Dry->Evap

Caption: Optimized 2-MeTHF liquid-liquid extraction workflow for piperazine derivatives.

References

  • Title: 1,4-Bis(ethoxyacetyl)piperazine — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Title: Piperazine, 1,4-bis(ethoxyacetyl)- (C12H22N2O4) Source: uni.lu (PubChemLite) URL: [Link]

  • Title: Liquid–liquid extraction Source: wikipedia.org URL: [Link]

  • Title: Hydrothermal liquefaction of different waste biomass using green solvent 2-methyltetrahydrofuran Source: rsc.org URL: [Link]

  • Title: 2-Methyltetrahydrofuran as a Potential Green Solvent for Lipids Extraction Source: cetjournal.it URL: [Link]

Sources

Validation

A Definitive Guide to the Structural Validation of Piperazine, 1,4-bis(ethoxyacetyl)- via 2D NMR Spectroscopy

This guide provides an in-depth, technical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments for the unambiguous structural validation of Piperazine, 1,4-bis(ethoxyacetyl)-. Designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments for the unambiguous structural validation of Piperazine, 1,4-bis(ethoxyacetyl)-. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active compounds.[1][2] Its symmetrical nature, when derivatized as in Piperazine, 1,4-bis(ethoxyacetyl)-, presents a unique analytical challenge. The introduction of tertiary amide functionalities via N-acylation can lead to complex conformational behavior due to restricted rotation around the C-N amide bond.[3][4][5] This phenomenon can result in signal broadening or even the appearance of multiple conformers (rotamers) in solution, potentially complicating one-dimensional (1D) NMR spectra and making definitive structural assignment difficult.[1][6]

Therefore, a multi-dimensional approach is not merely beneficial but essential for irrefutable validation. This guide details an integrated 2D NMR strategy—employing Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to systematically deconstruct and reassemble the molecule's spectroscopic signature, providing unequivocal proof of its covalent framework.

The 2D NMR Analytical Workflow: A Comparative Approach

The power of 2D NMR lies in its ability to resolve overlapping signals by spreading them across a second frequency dimension, revealing correlations between nuclei.[7][8] Our validation strategy employs a trio of experiments, each providing a unique and complementary piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): A homonuclear experiment that identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). It is invaluable for mapping out contiguous proton spin systems.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates protons directly to their attached carbons (¹JCH). It provides a highly sensitive and direct map of all C-H bonds.[7][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear experiment that reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is the keystone experiment for assembling molecular fragments into a complete structure.

The logical progression through these experiments forms a self-validating system, as illustrated below.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Spectral Interpretation & Validation Sample_Prep Sample Preparation (10-20 mg in 0.6 mL CDCl3) OneD_NMR 1D NMR Acquisition (¹H & ¹³C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR COSY_Analysis COSY Analysis (Identify Spin Systems) TwoD_NMR->COSY_Analysis HSQC_Analysis HSQC Analysis (Assign Protonated Carbons) COSY_Analysis->HSQC_Analysis HMBC_Analysis HMBC Analysis (Connect Molecular Fragments) HSQC_Analysis->HMBC_Analysis Structure_Validation Unambiguous Structure Confirmation HMBC_Analysis->Structure_Validation

Caption: Integrated workflow for 2D NMR-based structural validation.

Experimental Design and Protocols

Scientific integrity demands reproducible and robust methodologies. The following protocols are designed for standard high-field NMR spectrometers.

Sample Preparation Protocol
  • Weighing: Accurately weigh 10-20 mg of purified Piperazine, 1,4-bis(ethoxyacetyl)-.

  • Solubilization: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often a good starting point for moderately polar organic molecules.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

Acquisition is performed on a spectrometer (e.g., 400-600 MHz) equipped with a gradient-capable probe.

Table 1: Comparative Acquisition Parameters for 2D NMR Experiments

Parameter¹H NMR¹³C{¹H} NMRgCOSYgHSQCgHMBC
Pulse Program Standard (zg30)Standard (zgpg30)cosygshsqcedetgpsisp2.2hmbcgplpndqf
Solvent CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K298 K
Relaxation Delay (d1) 2.0 s2.0 s2.0 s2.0 s2.0 s
Number of Scans (ns) 81024428
Acquired Points (td) 64k (F2)64k (F2)2k (F2), 256 (F1)2k (F2), 256 (F1)2k (F2), 256 (F1)
Spectral Width (sw) ~12 ppm~220 ppm~12 ppm (F2, F1)~12 ppm (F2), ~180 ppm (F1)~12 ppm (F2), ~220 ppm (F1)
¹JCH Coupling Constant N/AN/AN/A145 HzN/A
Long-Range J Coupling N/AN/AN/AN/A8 Hz
Est. Experiment Time ~2 min~1 hr~10 min~10 min~20 min

Note: These are typical starting parameters and may require optimization based on the specific instrument and sample concentration.[10][11]

Data Interpretation and Step-wise Validation

The structure of Piperazine, 1,4-bis(ethoxyacetyl)- (C₁₂H₂₂N₂O₄)[12] contains several key fragments whose connectivity must be proven.

Table 2: Predicted ¹H and ¹³C Chemical Shifts and Correlation Data

LabelStructure FragmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)COSY Correlations (with)Key HMBC Correlations (from ¹H to ¹³C)
a CH₃ -CH₂~1.25 (t)~15b b , c
b CH₃-CH₂ -O~3.55 (q)~67a a , c
c O-CH₂ -C=O~4.15 (s)~69Noneb , d
d -C=O N/A~169N/AN/A
e Piperazine CH₂ ~3.60 (s)~45Noned

Note: Predicted shifts are estimates based on standard functional group values and may vary.[13][14] Multiplicity: s=singlet, t=triplet, q=quartet.

Step 1: COSY – Mapping the Ethoxy Fragment

The COSY spectrum is the first step in assembling the puzzle. It validates the connectivity within individual spin systems. For this molecule, we expect a single, clear correlation network corresponding to the ethoxy group.

  • Expected Correlation: A cross-peak will appear between the triplet at ~1.25 ppm (a ) and the quartet at ~3.55 ppm (b ).

  • Interpretation: This confirms the presence of the CH₃-CH₂-O fragment, as these protons are coupled through three bonds. The methylene protons of the acetyl group (c ) and the piperazine ring (e ) are expected to be singlets (or appear as such due to symmetry and lack of adjacent, non-equivalent protons), and therefore will only show diagonal peaks.

Caption: Expected ³JHH COSY correlation in the ethoxy group.

Step 2: HSQC – Linking Protons to Carbons

The HSQC spectrum provides a direct, one-bond correlation map, allowing for the confident assignment of all protonated carbons.

  • Expected Correlations:

    • Protons at ~1.25 ppm (a ) will correlate to the carbon at ~15 ppm (a ).

    • Protons at ~3.55 ppm (b ) will correlate to the carbon at ~67 ppm (b ).

    • Protons at ~4.15 ppm (c ) will correlate to the carbon at ~69 ppm (c ).

    • Protons at ~3.60 ppm (e ) will correlate to the carbon at ~45 ppm (e ).

  • Significance: This step assigns the carbon chemical shifts with high certainty. The carbonyl carbon (d ) will be absent from this spectrum as it bears no protons, a key diagnostic feature.

Step 3: HMBC – The Definitive Structural Proof

The HMBC experiment is the most critical, as it reveals the connectivity between the fragments identified by COSY and HSQC. It provides the long-range correlations that piece the entire molecular skeleton together.

  • Key Expected Correlations:

    • Piperazine to Acetyl Group: A strong correlation from the piperazine protons (e , ~3.60 ppm) to the carbonyl carbon (d , ~169 ppm). This is the irrefutable link proving the amide bond formation between the piperazine nitrogen and the acetyl carbonyl.

    • Ethoxyacetyl Integrity: A clear correlation from the methylene protons adjacent to the oxygen (c , ~4.15 ppm) to the same carbonyl carbon (d , ~169 ppm). This confirms that the ethoxyacetyl group is intact.

    • Ethoxy Group Connectivity: Correlations from the ethoxy methylene protons (b , ~3.55 ppm) to both the methyl carbon (a , ~15 ppm) and the other methylene carbon (c , ~69 ppm), confirming the C-O-C linkage.

  • Causality: The presence of these specific cross-peaks, particularly the convergence of correlations from both the piperazine protons (e ) and the acetyl methylene protons (c ) to the single carbonyl carbon (d ), eliminates any other possible isomeric structures and validates the target molecule.

G cluster_0 mol h_e c_d h_e->c_d  ³JCH h_c h_c->c_d  ²JCH h_b c_c h_b->c_c  ³JCH

Caption: Key HMBC correlations confirming the molecular skeleton.

Comparison with Alternative Methodologies

While other techniques provide valuable information, they lack the definitive power of an integrated 2D NMR approach for this specific validation.

  • Mass Spectrometry (MS): Provides the molecular weight (258.15 g/mol for C₁₂H₂₂N₂O₄) and fragmentation patterns. However, it cannot distinguish between structural isomers.

  • Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, such as the strong amide C=O stretch (~1650 cm⁻¹), but provides no information on the connectivity of the molecular framework.

  • X-ray Crystallography: Offers absolute structural proof, but only for the solid state. It requires a suitable single crystal, which is not always obtainable, and provides no information about the molecule's conformation and dynamics in solution, which is the relevant state for many applications.

The 2D NMR approach is superior as it provides a complete, unambiguous map of the covalent bonds for the molecule as it exists in solution, the medium most relevant for biological and chemical reactivity studies.

Conclusion

The structural validation of Piperazine, 1,4-bis(ethoxyacetyl)- serves as an exemplary case for the power of a systematic 2D NMR workflow. By progressing logically from COSY to HSQC and culminating in HMBC, one can move beyond simple spectral interpretation to a state of self-validating, irrefutable proof. The COSY experiment confirms the integrity of the ethoxy spin systems, the HSQC experiment assigns all protonated carbons with certainty, and the HMBC experiment unequivocally connects the piperazine core to the ethoxyacetyl side chains via the critical amide bonds. This integrated approach not only confirms the desired structure but also provides a deep, authoritative understanding of its spectroscopic properties, a necessity for any scientist working in molecular design and development.

References

  • Chemistry LibreTexts. (2019). 2D NMR Introduction. [Link]

  • University of Missouri-St. Louis. 2D NMR FOR THE CHEMIST. [Link]

  • Kühne, R., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • University of Ottawa. Complex NMR experiments: 2D, selective, etc.. [Link]

  • Giraudeau, P., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • Pérez-Trujillo, M., et al. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. PMC. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • PrieB, J., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. [Link]

  • Walwil, A. M. (2016). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Scientific & Academic Publishing. [Link]

  • Ji, Y., et al. (2014). Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein. RSC Advances. [Link]

  • ResearchGate. (2017). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]

  • PNAS. (1993). Hyaluronan forms specific stable tertiary structures in aqueous solution: A 13C NMR study. [Link]

  • NIST. Piperazine. NIST WebBook. [Link]

  • PubChemLite. Piperazine, 1,4-bis(ethoxyacetyl)- (C12H22N2O4). [Link]

  • Tenti, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • ResearchGate. (2026). Emerging Methods in Amide- and Peptide-Bond Formation. [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. PubMed. [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Gümüş, H., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]

  • Massolo, E., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Nanalysis. (2019). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • SpectraBase. Piperazine, 1,4-bis(1-piperidinylacetyl)- - Optional[1H NMR] - Spectrum. [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior†. [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • MDPI. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • PubMed. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • Setsunan University. Stereochemistry and full assignments of 1H- and 13C-NMR spectra of 1,5-seco-grayanotoxin. [Link]

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Comparative

Cost-Benefit Analysis of Piperazine, 1,4-bis(ethoxyacetyl)- vs. Alternative Chemical Linkers in Bifunctional Molecule Design

Introduction In the rational design of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional degraders, the chemical linker is a critical determinant of physicochemical properties, metabolic stability, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the rational design of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional degraders, the chemical linker is a critical determinant of physicochemical properties, metabolic stability, and ternary complex formation kinetics. As a Senior Application Scientist, I frequently evaluate linker architectures to rescue molecules suffering from poor cell permeability or rapid clearance. This guide provides an in-depth, experimentally grounded cost-benefit analysis of Piperazine, 1,4-bis(ethoxyacetyl)- (CAS: 17149-25-6) against traditional alternatives like Polyethylene Glycol (PEG) and alkyl chains.

Mechanistic Rationale: The Permeability-Solubility Paradox

The selection of a linker must balance aqueous solubility (to enable dosing) and lipophilicity (to enable passive membrane permeability).

  • The Problem with Basic Piperazines: Unsubstituted or mono-alkylated piperazine linkers are widely used to improve aqueous solubility due to their protonatable amines. However, a high pKa (~8.5–9.0) results in >98% protonation at physiological pH (7.4). This positive charge severely restricts passive cell membrane permeability, leading to poor intracellular degrader concentrations.

  • pKa Modulation via Amidation: According to studies on, functionalizing the piperazine core with ethoxyacetyl groups to form a 1,4-bis-amide effectively neutralizes the basicity of the nitrogen atoms. The amide nitrogens do not protonate at physiological pH, instantly improving lipophilicity and cell permeability.

  • Solubility Retention: The loss of the positive charge is compensated by the ether oxygens in the ethoxyacetyl chains, which serve as potent hydrogen bond acceptors, maintaining favorable aqueous solubility without the permeability penalty of a formal charge.

  • Conformational Rigidity & Entropic Penalty: Unlike highly flexible PEG chains that suffer a massive entropic penalty upon ternary complex formation, the rigid piperazine chair conformation pre-organizes the exit vectors of the linker. This reduces the thermodynamic cost of folding into the bioactive conformation, often resulting in higher degradation efficiency.

  • Metabolic Stability: Unprotected alkyl-piperazines are notorious for undergoing rapid cytochrome P450-mediated N-dealkylation. The bis-amide linkage in the compound is highly resistant to this metabolic pathway, extending the molecule's half-life.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Binds Warhead PROTAC PROTAC (Piperazine Bis-amide Linker) PROTAC->Ternary Bridges Targets E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub Spatial Proximity Degradation Proteasomal Degradation Ub->Degradation Target Clearance

Fig 1: PROTAC ternary complex formation and ubiquitin-proteasome system (UPS) degradation pathway.

Quantitative Cost-Benefit Analysis

To objectively evaluate Piperazine, 1,4-bis(ethoxyacetyl)- against industry-standard linkers, we must look at the thermodynamic and pharmacokinetic trade-offs.

MetricPiperazine, 1,4-bis(ethoxyacetyl)-PEG4 LinkerAlkyl Chain (C8)Unsubstituted Piperazine
Entropic Penalty (ΔS) Low (Rigid chair conformation)High (Highly flexible)MediumLow (Rigid)
Aqueous Solubility (LogS) Moderate-High (Ether H-bonds)Very HighLow (Hydrophobic)High (Protonated)
Cell Permeability (Papp) High (Neutral at pH 7.4)ModerateHighLow (Charged at pH 7.4)
Metabolic Stability (t1/2) High (Amide-protected)Moderate (Oxidative cleavage)HighLow (N-dealkylation risk)
Synthesis/Cost Effort Moderate (Requires specific building blocks)Low (Commercially abundant)LowLow
Experimental Methodologies

To ensure scientific integrity, the integration and validation of this linker must follow self-validating protocols. Below are the standard operating procedures for conjugation and physicochemical profiling.

Workflow Step1 1. Linker Conjugation (HATU/DIPEA) Step2 2. HPLC Purification (>95% Purity) Step1->Step2 Step3 3. Physicochemical Profiling (pKa & LogS) Step2->Step3 Step4 4. In Vitro Permeability (Caco-2/PAMPA) Step3->Step4 Step5 5. Cellular Degradation (Western Blot/HiBiT) Step4->Step5

Fig 2: Step-by-step experimental workflow for PROTAC linker conjugation and validation.

Protocol 1: HATU-Mediated Conjugation of Piperazine Linkers
  • Causality: HATU is selected over EDC/NHS due to its superior efficiency in driving the amidation of sterically hindered secondary amines or anilines often found in PROTAC warheads. DIPEA is used as a non-nucleophilic base to maintain the alkaline environment required for carboxylate activation without competing for the activated ester.

  • Activation: Dissolve the carboxylic acid-bearing E3 ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Conjugation: Add the mono-deprotected Piperazine, 1,4-bis(ethoxyacetyl)- derivative (1.1 eq) to the mixture.

  • Self-Validation (Reaction Monitoring): At t=60 mins, sample 5 µL of the reaction, dilute in 100 µL MeCN, and analyze via LC-MS. Validation Check: The reaction is only quenched when the intermediate active ester peak is <5% by UV integration. If >5%, add an additional 0.2 eq of HATU/DIPEA and stir for 1 hour.

  • Quenching & Purification: Quench with saturated NaHCO3, extract with EtOAc, concentrate, and purify via preparative reverse-phase HPLC (Water/MeCN + 0.1% TFA) to achieve >95% purity.

Protocol 2: Potentiometric pKa and Kinetic Solubility Profiling
  • Causality: While in silico tools predict pKa, the local dielectric environment and intramolecular hydrogen bonding in complex PROTACs often render these predictions inaccurate. Potentiometric titration provides ground-truth thermodynamic data, confirming the neutralization of the piperazine core.

  • Standardization: Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0).

  • Self-Validation (Control Run): Titrate a known standard (e.g., labetalol). Validation Check: If the measured pKa deviates by >0.2 units from the literature value, recalibrate the electrode before proceeding.

  • Sample Titration: Dissolve 1 mg of the purified PROTAC in a co-solvent mixture (e.g., 20% MeOH/Water) with 0.15 M KCl to maintain constant ionic strength. Titrate with 0.1 M NaOH from pH 2 to 11.

  • Solubility Assay: Perform a kinetic solubility assay using nephelometry. Spike 10 mM DMSO stock of the PROTAC into PBS (pH 7.4) in a 96-well plate. Measure light scattering at 620 nm after 2 hours of incubation. The onset of scattering indicates the precipitation point (LogS).

Conclusion

For drug development professionals engineering heterobifunctional molecules, the default reliance on PEG linkers often introduces metabolic liabilities and entropic penalties. Piperazine, 1,4-bis(ethoxyacetyl)- represents a highly rational alternative. By utilizing a bis-amide architecture, it successfully uncouples the solubility-permeability paradox—neutralizing the basic piperazine nitrogens to ensure passive membrane diffusion while leveraging ethoxy oxygen atoms to maintain aqueous solubility. When integrated using stringent, self-validating synthetic and analytical protocols, this linker architecture can significantly optimize the pharmacokinetic profile of targeted degraders.

References
  • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: RSC Advances (via NCBI PMC) URL: [Link]

  • Title: Piperazine, 1,4-bis(ethoxyacetyl)- (CID 204974) Source: PubChem URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Piperazine, 1,4-bis(ethoxyacetyl)-

This guide provides essential, step-by-step procedures for the proper disposal of Piperazine, 1,4-bis(ethoxyacetyl)-, ensuring the safety of laboratory personnel and environmental protection. In the absence of a specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the proper disposal of Piperazine, 1,4-bis(ethoxyacetyl)-, ensuring the safety of laboratory personnel and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is critical to treat it with the caution afforded to hazardous substances, based on guidelines for structurally similar piperazine derivatives.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, the paramount concern is the safety of all personnel. Adherence to established safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against accidental exposure.[1] When handling Piperazine, 1,4-bis(ethoxyacetyl)- or its waste, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or a face shield.[2]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is necessary.[3][4]Minimizes inhalation of potentially harmful airborne particles.
Engineering Controls

Always handle the chemical and its waste within a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that a safety shower and eyewash station are readily accessible and in good working order.[5]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization and segregation to prevent dangerous reactions and ensure regulatory compliance.[6]

Hazardous vs. Non-Hazardous Waste Determination
Segregation of Waste Streams

To prevent accidental chemical reactions, it is crucial to segregate waste.[6] Do not mix waste containing Piperazine, 1,4-bis(ethoxyacetyl)- with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.[5] Incompatible wastes, such as strong acids or bases, should be kept separate.[7]

The following diagram illustrates the initial decision-making process for waste handling:

G cluster_0 Initial Waste Handling start Generation of Piperazine, 1,4-bis(ethoxyacetyl)- Waste ppe Don Appropriate PPE start->ppe characterize Characterize Waste (Assume Hazardous) ppe->characterize segregate Segregate from Incompatible Wastes characterize->segregate

Caption: Initial steps for handling waste generated from Piperazine, 1,4-bis(ethoxyacetyl)-.

Step-by-Step Disposal Protocol

Follow this systematic approach for the collection, storage, and disposal of Piperazine, 1,4-bis(ethoxyacetyl)- waste.

Waste Collection
  • Solid Waste: Collect solid Piperazine, 1,4-bis(ethoxyacetyl)- waste, including contaminated materials like gloves, weigh paper, and pipette tips, in a dedicated, properly labeled, and sealable container.[1][5] Avoid generating dust during collection.[5][10]

  • Liquid Waste: For solutions containing Piperazine, 1,4-bis(ethoxyacetyl)-, absorb the liquid with an inert material such as vermiculite or dry sand and dispose of it as solid waste.[1] Alternatively, collect it in a compatible, sealed liquid waste container.

  • Contaminated Sharps: Any sharps, such as needles or broken glass, contaminated with this chemical must be placed in a puncture-resistant sharps container.[11]

Container Labeling and Management

Properly labeling all waste containers is a critical regulatory requirement.[6][12] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Piperazine, 1,4-bis(ethoxyacetyl)-"

  • The date when waste was first added to the container.[12]

  • An indication of the associated hazards (e.g., "Irritant," "Handle with Care").

Containers must be kept securely closed except when adding waste and should be stored in a designated satellite accumulation area.[12][13]

Storage

Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[10][14] The storage area should have secondary containment to mitigate spills. Regularly inspect containers for any signs of leakage or degradation.[6]

Final Disposal

The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[5] Contact your institution's EHS office to arrange for a waste pickup.[1] Provide them with a complete and accurate description of the waste.

The overall disposal workflow is summarized in the following diagram:

G cluster_1 Disposal Workflow collect Collect Waste in Designated Container label_container Label Container with Contents and Hazards collect->label_container store Store in a Secure Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal

Caption: Step-by-step workflow for the disposal of Piperazine, 1,4-bis(ethoxyacetyl)-.

Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

  • Evacuate: Immediately clear the area of all non-essential personnel.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[10]

  • Collect: Carefully sweep or scoop the contained material into a labeled hazardous waste container.[5]

  • Clean: Decontaminate the spill area according to your institution's established procedures.

  • Report: Report the spill to your EHS office.

Regulatory Compliance

All waste disposal activities must comply with local, state, and federal regulations.[5][10] This includes regulations set forth by the EPA and the Occupational Safety and Health Administration (OSHA).[8][15] Your institution's EHS office is the primary resource for ensuring compliance with all applicable guidelines.

References

  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. Benchchem.
  • Best Practices for Managing Laboratory Waste. Republic Services.
  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • Effective Lab Chemical Waste Management. Environmental Marketing Services.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • Laboratory Chemical Waste Management Practices. Duke Safety.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
  • Safety Data Sheet PIPES sesquisodium salt, Piperazine-1,4-bis (2 - G-Biosciences.
  • Piperazine - Santa Cruz Biotechnology.
  • Safe Disposal of 1-(2,3-Dichlorophenyl)piperazine: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Piperazine, 1,4-bis(2-chloroethyl)- (6CI,7CI,8CI,9CI) - ChemicalBook.
  • Safety Data Sheet - Cayman Chemical.
  • SAFETY DATA SHEET.
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA.
  • Regulatory and Guidance Information by Topic: Waste | US EPA.

Sources

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